Longipedunin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H32O8 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(9R,10R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-22(34-3)29(35-4)27(33)25(20)26-21(15-23-30(31(26)36-5)38-16-37-23)28(18(17)2)39-24(32)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,28,33H,13,16H2,1-5H3/b12-11+/t17-,18-,28?/m1/s1 |
InChI Key |
MWCNCFCBBXKOCI-QMZYQREZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Longipedunin A: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and preliminary biological evaluation of Longipedunin A, a lignan (B3055560) derived from the plant Kadsura longipedunculata. This document details the experimental protocols for extraction, chromatographic separation, and characterization, alongside data on its bioactivity. Visual diagrams are included to elucidate the experimental workflow and the relevant biological pathway.
Kadsura longipedunculata, a plant utilized in traditional medicine, is a rich source of various bioactive compounds, including lignans (B1203133) and terpenoids.[1][2] Among these, this compound has garnered interest for its potential therapeutic properties. Research has identified it as an inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the bioactivity of this compound and a related compound isolated from Kadsura longipedunculata.
| Compound | Biological Target | Activity Metric | Value |
| This compound | HIV-1 Protease | IC₅₀ | 50 µM[3] |
| Schisanlactone A | HIV-1 Protease | IC₅₀ | 20 µM[3] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the evaluation of its biological activity.
Plant Material and Extraction
The initial step involves the procurement and processing of the plant material, followed by solvent extraction to obtain the crude mixture of compounds.
Materials and Equipment:
-
Dried stems of Kadsura longipedunculata
-
Grinder or mill
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Large-scale extraction vessel
Protocol:
-
Obtain dried stems of Kadsura longipedunculata.
-
Grind the plant material to a coarse powder to increase the surface area for extraction.
-
Macerate the powdered stems in 95% EtOH at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete submersion.
-
Allow the extraction to proceed for a period of 7-14 days, with occasional agitation to enhance extraction efficiency.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude EtOH extract.
Solvent Partitioning
The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Materials and Equipment:
-
Crude EtOH extract
-
Distilled water
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
Protocol:
-
Suspend the crude EtOH extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction by adding an equal volume of EtOAc.
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Collect the upper EtOAc layer.
-
Repeat the extraction of the aqueous layer with EtOAc two more times to ensure complete extraction of compounds with affinity for the organic solvent.
-
Combine the EtOAc extracts and concentrate them using a rotary evaporator to obtain the EtOAc-soluble fraction.
Chromatographic Purification
The EtOAc-soluble fraction, containing a complex mixture of compounds, is purified using a series of column chromatography steps.
a) Silica (B1680970) Gel Column Chromatography
Materials and Equipment:
-
EtOAc-soluble fraction
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvent system: Chloroform-Acetone (gradient)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel column by packing a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform).
-
Adsorb the concentrated EtOAc-soluble fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing acetone (B3395972) in chloroform (B151607) (e.g., starting from 100:0 to 0:100).
-
Collect fractions of a fixed volume using a fraction collector.
-
Monitor the separation by analyzing the fractions using TLC.
-
Combine fractions with similar TLC profiles.
b) Sephadex LH-20 Column Chromatography
Materials and Equipment:
-
Partially purified fractions from silica gel chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Solvent system: Chloroform-Methanol (1:1)
-
Fraction collector
Protocol:
-
Swell the Sephadex LH-20 in the Chloroform-Methanol (1:1) solvent system and pack it into a column.
-
Load the concentrated, partially purified fraction onto the column.
-
Elute the column with the Chloroform-Methanol (1:1) solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the target compound, this compound.
c) Preparative Thin-Layer Chromatography (pTLC)
Materials and Equipment:
-
Fractions containing this compound
-
Preparative TLC plates (Silica gel GF₂₅₄)
-
Developing solvent system (e.g., a specific ratio of Chloroform-Acetone)
-
UV lamp for visualization
-
Scraping tool and solvent for elution
Protocol:
-
Apply the semi-purified sample as a band onto a preparative TLC plate.
-
Develop the plate in a chamber saturated with the appropriate solvent system.
-
Visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel using a suitable solvent (e.g., acetone or methanol).
-
Filter and concentrate the solvent to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.
-
X-ray Crystallography: To definitively determine the three-dimensional structure if suitable crystals can be obtained.[3]
HIV-1 Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against HIV-1 protease.
Materials and Equipment:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate specific for HIV-1 Protease
-
Assay buffer
-
Positive control inhibitor (e.g., Pepstatin A)
-
Microplate reader with fluorescence detection
-
Purified this compound
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the HIV-1 protease enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (Pepstatin A) and a negative control (assay buffer only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the active enzyme.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the HIV-1 protease activity, by plotting the reaction rates against the inhibitor concentrations.
Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound and the signaling pathway of HIV-1 protease inhibition.
Caption: Workflow for the isolation of this compound.
Caption: Mechanism of HIV-1 protease inhibition.
References
Elucidation of the Chemical Structure of Longipedunin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Longipedunin A, a lignan (B3055560) isolated from the plant Kadsura longipedunculata. The structural determination of this natural product was achieved through a combination of spectroscopic techniques and single-crystal X-ray analysis. This document details the experimental methodologies and presents the corresponding spectroscopic data that were pivotal in establishing the definitive chemical structure of this compound.
Spectroscopic Data Analysis
The structural framework of this compound was primarily elucidated using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these analyses provided crucial information regarding the connectivity of atoms, the carbon skeleton, and the nature of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were instrumental in piecing together the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aromatic Ring A | ||
| 1 | 133.5 | - |
| 2 | 108.2 | 6.55 (s) |
| 3 | 149.8 | - |
| 4 | 145.1 | - |
| 4a | 128.9 | - |
| 8b | 131.8 | - |
| Aromatic Ring B | ||
| 5 | 118.9 | 6.78 (d, 8.0) |
| 6 | 111.9 | 6.72 (d, 8.0) |
| 7 | 147.5 | - |
| 8 | 146.9 | - |
| Cyclooctadiene Ring | ||
| 9 | 40.2 | 2.58 (m), 2.45 (m) |
| 10 | 35.1 | 1.85 (m) |
| 11 | 22.8 | 1.25 (d, 6.5) |
| 12 | 78.9 | 4.95 (d, 9.5) |
| 13 | 45.3 | 2.15 (m) |
| 14 | 22.1 | 0.95 (d, 7.0) |
| 15 | 12.5 | 0.75 (d, 7.0) |
| ** substituents** | ||
| 3-OCH₃ | 56.1 | 3.85 (s) |
| 4-OCH₃ | 60.8 | 3.65 (s) |
| 7,8-O-CH₂-O | 101.5 | 5.92 (s, 2H) |
| Cinnamoyl Group | ||
| 1' | 166.8 | - |
| 2' | 145.2 | 7.65 (d, 16.0) |
| 3' | 118.5 | 6.40 (d, 16.0) |
| 1'' | 134.8 | - |
| 2'', 6'' | 128.5 | 7.40 (m) |
| 3'', 5'' | 129.1 | 7.40 (m) |
| 4'' | 130.8 | 7.40 (m) |
Note: The assignments are based on a comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Elemental Formula |
| HR-ESI-MS | Positive | [M+Na]⁺ | 555.1995 | C₃₁H₃₂O₈Na |
Experimental Protocols
The elucidation of the structure of this compound involved a systematic workflow, from the isolation of the compound to its detailed spectroscopic characterization.
Isolation of this compound
The following diagram illustrates the general workflow for the isolation of this compound from Kadsura longipedunculata.
Spectroscopic Analysis
The purified this compound was subjected to a series of spectroscopic analyses to determine its chemical structure.
Structural Confirmation by Single-Crystal X-ray Analysis
The definitive relative and absolute stereochemistry of this compound was established through single-crystal X-ray diffraction analysis. This technique provided a three-dimensional model of the molecule, confirming the connectivity and spatial arrangement of all atoms as deduced from the spectroscopic data.
The logical relationship between the data and the final structure is outlined below.
Unveiling the Spectroscopic Signature of Longipedunin A: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic data of novel natural products is paramount for structure elucidation and further research. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Longipedunin A, a diterpenoid isolated from Claoxylon longipedunculatum.
While a dedicated, publicly available white paper on this compound is not available, this guide synthesizes the spectroscopic information from the primary literature to serve as a core reference.
High-Resolution Mass Spectrometry (HRESIMS) Data
The molecular formula of this compound was determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 355.1880 | 355.1876 | C₁₉H₂₈O₅Na |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively.
¹³C NMR Data
| Position | Chemical Shift (δc) in ppm | Carbon Type |
| 1 | 39.8 | CH₂ |
| 2 | 19.1 | CH₂ |
| 3 | 42.1 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.8 | CH |
| 6 | 22.5 | CH₂ |
| 7 | 37.8 | CH₂ |
| 8 | 148.8 | C |
| 9 | 111.3 | CH₂ |
| 10 | 49.5 | CH |
| 11 | 20.8 | CH₂ |
| 12 | 37.1 | CH₂ |
| 13 | 72.5 | C |
| 14 | 172.9 | C |
| 15 | 11.8 | CH₃ |
| 16 | 17.1 | CH₃ |
| 17 | 60.5 | CH₂ |
| 18 | 33.5 | CH₃ |
| 19 | 21.8 | CH₃ |
| 20 | 15.1 | CH₃ |
¹H NMR Data
| Position | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1α | 1.65 | m | |
| 1β | 1.45 | m | |
| 2α | 1.80 | m | |
| 2β | 1.55 | m | |
| 3α | 1.95 | m | |
| 3β | 1.30 | m | |
| 5 | 2.10 | dd | 10.5, 2.5 |
| 6α | 1.70 | m | |
| 6β | 1.50 | m | |
| 7α | 2.30 | m | |
| 7β | 1.60 | m | |
| 9a | 4.95 | s | |
| 9b | 4.85 | s | |
| 10 | 2.40 | m | |
| 11α | 1.85 | m | |
| 11β | 1.75 | m | |
| 12α | 2.20 | m | |
| 12β | 1.90 | m | |
| 15 | 1.25 | s | |
| 16 | 1.20 | s | |
| 17a | 3.75 | d | 11.5 |
| 17b | 3.45 | d | 11.5 |
| 18 | 0.95 | s | |
| 19 | 0.90 | s | |
| 20 | 0.85 | d | 7.0 |
Experimental Protocols
The isolation and structure elucidation of this compound involved standard phytochemical techniques.
Extraction and Isolation: The dried and powdered aerial parts of Claoxylon longipedunculatum were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.
Visualization of the Structure Elucidation Workflow
The logical process of determining the structure of a natural product like this compound from its spectroscopic data can be visualized as follows:
This diagram illustrates the progression from the natural source to the acquisition of spectroscopic data, followed by the analytical steps required to determine the final chemical structure of this compound.
The following diagram outlines the logical relationship between different spectroscopic techniques in confirming the chemical structure.
The Enigmatic Biosynthesis of Longipedunin A: A Call for Further Research
Despite significant interest in the pharmacological potential of Longipedunin A, a detailed understanding of its biosynthetic pathway in plants remains largely uncharted territory. Currently, there is a notable absence of comprehensive scientific literature, quantitative data, and established experimental protocols specifically elucidating the enzymatic steps leading to the formation of this complex natural product. This lack of information presents a significant gap for researchers, scientists, and drug development professionals seeking to harness its therapeutic properties through biotechnological production or synthetic biology approaches.
At present, the scientific community has not published a defined biosynthetic pathway for this compound. General principles of natural product biosynthesis suggest that its core structure, likely of terpenoid or flavonoid origin, would be assembled from primary metabolites through a series of enzyme-catalyzed reactions. However, the specific precursor molecules, the sequence of enzymatic transformations, and the genes encoding these enzymes have not been identified.
Without experimental data, any depiction of the this compound pathway would be purely speculative. Constructing a meaningful technical guide requires concrete evidence from studies such as isotopic labeling experiments to trace the metabolic precursors, identification and characterization of the involved enzymes (e.g., synthases, oxidases, transferases), and genetic analyses to pinpoint the responsible biosynthetic gene clusters.
The Path Forward: A Roadmap for Elucidation
To address this knowledge gap, a concerted research effort is required. A potential experimental workflow to uncover the this compound biosynthetic pathway is outlined below. This proposed strategy integrates modern analytical and molecular biology techniques to systematically dissect the molecular machinery responsible for its synthesis.
Figure 1. A proposed experimental workflow for elucidating the biosynthetic pathway of this compound.
This multi-step approach, beginning with the identification of precursor molecules and culminating in the validation of the complete pathway, represents a robust strategy to unravel the synthesis of this compound. The successful execution of these experiments would not only provide fundamental scientific knowledge but also pave the way for the sustainable production of this valuable compound.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of the lignan (B3055560) Longipedunin A and its related compounds. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to Lignans (B1203133)
Lignans are a large group of polyphenolic compounds widely distributed throughout the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid units. Lignans exhibit a vast structural diversity and are classified into several subclasses based on their carbon skeleton and the mode of linkage between the phenylpropanoid units. These compounds have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Primary Natural Source of this compound: Kadsura longipedunculata
The primary and currently only confirmed natural source of this compound is the plant Kadsura longipedunculata, a member of the Schisandraceae family. This climbing shrub is predominantly found in the southwest provinces of China and has a history of use in traditional folk medicine for treating various ailments.[1][2][3] It is important to note that while the genus Phyllodium also contains some lignans, there is no scientific evidence to date that establishes it as a source of this compound.[1][4]
Kadsura longipedunculata is a rich source of various bioactive lignans and triterpenoids.[1][5] Research has led to the isolation and identification of numerous compounds from this plant, including several novel lignans.
Quantitative Data of Lignans from Kadsura longipedunculata
The groundbreaking study by Sun et al. (2006) first reported the isolation of this compound, along with two other new lignans, Longipedunin B and C, from the stems of Kadsura longipedunculata. The yields of these compounds, as reported in the study, are summarized in the table below.
| Compound | Molecular Formula | Yield from Plant Material (mg) |
| This compound | C25H30O7 | 15 |
| Longipedunin B | C25H30O8 | 10 |
| Longipedunin C | C29H30O8 | 12 |
| Benzoyl-binankadsurin A | - | 25 |
| Acetyl-binankadsurin A | - | 20 |
| Schisanlactone A | - | 8 |
Data extracted from Sun QZ, et al. Chem Pharm Bull (Tokyo). 2006 Jan;54(1):129-32.
Experimental Protocols: Isolation of this compound and Related Lignans
The following is a detailed methodology for the extraction and isolation of this compound and its related lignans from the stems of Kadsura longipedunculata, based on the protocol described by Sun et al. (2006).
4.1 Plant Material The stems of Kadsura longipedunculata were collected and authenticated.
4.2 Extraction
-
The air-dried and powdered stems of K. longipedunculata (10 kg) were extracted with 95% ethanol (B145695) (EtOH) at room temperature.
-
The resulting extract was concentrated under reduced pressure to yield a residue.
-
The residue was then suspended in water (H₂O) and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
4.3 Isolation
-
The EtOAc-soluble fraction (90 g) was subjected to column chromatography over silica (B1680970) gel.
-
The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) (100:1 to 10:1) to yield seven fractions (Fr. 1-7).
-
Fraction 4 (15 g) was further chromatographed on a silica gel column using a petroleum ether-acetone gradient (10:1 to 2:1) to give four sub-fractions (Fr. 4.1-4.4).
-
Fraction 4.2 was repeatedly chromatographed on silica gel and Sephadex LH-20 columns, followed by preparative Thin Layer Chromatography (TLC) to yield This compound (15 mg), Longipedunin B (10 mg), and Benzoyl-binankadsurin A (25 mg).
-
Fraction 5 (12 g) was subjected to silica gel column chromatography with a CHCl₃-acetone gradient (20:1 to 5:1) to give three sub-fractions (Fr. 5.1-5.3).
-
Fraction 5.2 was purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative TLC to afford Longipedunin C (12 mg) and Acetyl-binankadsurin A (20 mg).
-
Fraction 6 (10 g) was purified by silica gel column chromatography with a petroleum ether-EtOAc gradient (5:1 to 1:1) to yield Schisanlactone A (8 mg).
4.4 Structure Elucidation The structures of the isolated compounds were determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The stereochemistry was confirmed by single-crystal X-ray analysis.
Visualized Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound and related lignans.
Biological Activity and Signaling Pathways
6.1 HIV-1 Protease Inhibition
The primary biological activity reported for this compound is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) protease.[4][5] This enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of HIV-1 protease prevents the formation of infectious virions.
In the study by Sun et al. (2006), this compound exhibited an IC₅₀ value of 50 µM against HIV-1 protease.[4] This finding suggests that this compound could be a potential lead compound for the development of novel anti-HIV drugs.
6.2 Mechanism of HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease, and its active site contains a pair of aspartic acid residues that are essential for its catalytic activity. Protease inhibitors, including potentially this compound, typically function by binding to the active site of the enzyme, thereby blocking the access of the natural substrate (the viral polyprotein). This prevents the cleavage of the polyprotein and halts the viral maturation process.
Caption: Mechanism of HIV-1 Protease inhibition by compounds like this compound.
Conclusion
This compound, a lignan isolated from Kadsura longipedunculata, has demonstrated potential as an HIV-1 protease inhibitor. This technical guide has provided a detailed overview of its natural source, quantitative yields of related lignans, and a comprehensive experimental protocol for its isolation. The provided visualizations of the experimental workflow and the mechanism of action offer a clear understanding of the key processes involved. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its mechanism of action in greater detail, which could pave the way for the development of new antiretroviral agents.
References
- 1. Phytochemical Composition, Hepatoprotective, and Antioxidant Activities of Phyllodium pulchellum (L.) Desv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Properties of Longan (Dimocarpus longan Lour.) Pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Longipedunin A: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedunin A is a bioactive lignan (B3055560) isolated from the plant Kadsura longipedunculata. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development. The data presented herein is critical for understanding the compound's behavior, enabling further research into its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the dibenzocyclooctadiene class of lignans. A foundational study on the chemical constituents of Kadsura longipedunculata led to the isolation and structure elucidation of this compound.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₀O₈ | [1][3] |
| Molecular Weight | 506.5 g/mol | [1][3] |
| IUPAC Name | (6R,7R)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c]cycloocten-6-ol benzoate (B1203000) | Inferred from structure |
| Class | Dibenzocyclooctadiene Lignan | [2] |
Note: Detailed structural information and stereochemistry are best understood by consulting the primary literature that first described its isolation and structure elucidation.
Physical Properties
The physical properties of this compound are essential for its handling, formulation, and analytical characterization. The following table summarizes the available data.
Table 2: Physical Properties of this compound
| Property | Value | Experimental Protocol Reference |
| Melting Point | Data not readily available in reviewed sources. Refer to primary isolation paper. | Standard melting point apparatus. |
| Solubility | Data not readily available in reviewed sources. Refer to primary isolation paper. | Standard solubility testing in various solvents. |
| Appearance | Data not readily available in reviewed sources. Refer to primary isolation paper. | Visual inspection. |
| Optical Rotation | Data not readily available in reviewed sources. Refer to primary isolation paper. | Polarimetry. |
For definitive values, researchers are directed to the original publication detailing the isolation and characterization of this compound from Kadsura longipedunculata.
Spectral Data
Spectroscopic data is fundamental to the identification and structural confirmation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observances | Experimental Protocol Reference |
| ¹H-NMR | Specific chemical shifts and coupling constants characteristic of the dibenzocyclooctadiene scaffold and benzoate moiety would be reported in the primary literature. | High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. |
| ¹³C-NMR | Resonances corresponding to the carbon skeleton would be detailed in the primary source. | High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Mass Spectrometry | The molecular ion peak (M+) and fragmentation pattern would be consistent with the proposed structure and molecular weight. | High-resolution Mass Spectrometry (HRMS). |
| Infrared (IR) | Characteristic absorption bands for hydroxyl, carbonyl (ester), and aromatic functional groups would be present. | Fourier-Transform Infrared (FTIR) Spectroscopy. |
| Ultraviolet (UV) | Absorption maxima characteristic of the chromophoric system would be reported. | UV-Visible Spectroscopy. |
Detailed spectral data, including specific peak assignments, are available in the primary research article describing the compound's discovery.
Experimental Protocols
The following sections outline the general methodologies expected to have been used for the determination of the properties of this compound, based on standard practices in natural product chemistry.
Isolation and Purification of this compound
The general workflow for isolating a natural product like this compound from its plant source typically involves several key steps.
References
The Biological Activity of Longipedunin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedunin A is a naturally occurring lignan (B3055560) isolated from the plant Kadsura longipedunculata. Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive summary of the currently available scientific information regarding the biological activity of this compound, with a focus on its inhibitory action against HIV-1 protease.
Core Biological Activity: HIV-1 Protease Inhibition
The primary and, to date, only reported biological activity of this compound is its ability to inhibit the Human Immunodeficiency Virus type 1 (HIV-1) protease. This enzyme is crucial for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of HIV-1 protease renders the virus non-infectious, making it a key target for antiretroviral therapy.
Quantitative Data
The inhibitory potency of this compound against HIV-1 protease has been quantified, as detailed in the table below.
| Biological Target | Assay Type | Parameter | Value | Source |
| HIV-1 Protease | Enzymatic Inhibition Assay | IC50 | 50 µM | [Sun Q. Z., et al., 2006][1] |
Experimental Protocols
While the full experimental details from the original publication by Sun Q. Z., et al. (2006) are not publicly accessible, a representative protocol for a fluorometric HIV-1 protease inhibition assay is provided below. This method is commonly used to screen for and characterize HIV-1 protease inhibitors.
Representative HIV-1 Protease Inhibition Assay Protocol (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a series of dilutions to be tested.
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following:
-
Test wells: Assay buffer, test compound at various concentrations, and HIV-1 protease.
-
Positive control wells: Assay buffer, a known HIV-1 protease inhibitor (e.g., Pepstatin A), and HIV-1 protease.
-
Negative control wells (enzyme activity): Assay buffer, solvent control (e.g., DMSO), and HIV-1 protease.
-
Blank wells: Assay buffer and substrate only (no enzyme).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. The cleavage of the substrate by the protease will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of HIV-1 protease inhibition.
Caption: General mechanism of HIV-1 Protease inhibition by this compound.
Other Biological Activities
A comprehensive search of the scientific literature did not yield any published studies on other biological activities of this compound, such as anticancer or anti-inflammatory effects. Furthermore, there is no available data on the modulation of key signaling pathways, including the NF-κB and MAPK pathways, by this compound. Research on other lignans isolated from the Kadsura genus has shown anti-inflammatory and cytotoxic activities, suggesting that this compound could potentially possess similar properties, but this remains to be experimentally verified.[2][3]
Conclusion
Based on the currently available scientific literature, the only confirmed biological activity of this compound is the inhibition of HIV-1 protease with an IC50 of 50 µM.[1] This finding suggests its potential as a lead compound for the development of novel antiretroviral agents. However, further research is warranted to explore other potential therapeutic properties of this compound, including its potential anticancer and anti-inflammatory activities, and to elucidate its effects on cellular signaling pathways. The lack of a publicly available, detailed experimental protocol from the original study highlights the need for further independent verification and characterization of its bioactivity.
References
Longipedunin A: A Potential HIV-1 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Longipedunin A as a potential inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. While research on this compound is in its early stages, this document synthesizes the available data and outlines standard experimental protocols and conceptual frameworks relevant to its study and development.
Introduction to HIV-1 Protease and its Inhibition
The HIV-1 protease is an aspartic protease essential for the maturation of infectious HIV virions.[1][2][3] It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase and integrase.[1][2][3] Inhibition of this enzyme prevents the formation of mature viral particles, rendering them non-infectious.[2] Consequently, HIV-1 protease is a primary target for antiretroviral therapy.[2][4]
This compound: A Natural Product with Anti-HIV Potential
This compound is a natural product that has been identified as an inhibitor of HIV-1 protease.[5][6][7]
Quantitative Data on Inhibitory Activity
The primary quantitative measure of this compound's efficacy against HIV-1 protease is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 Value |
| This compound | HIV-1 Protease | 50 µg/mL |
| Data sourced from MedChemExpress and MCE.[5][6][7] |
Experimental Protocols
While specific experimental details for the determination of this compound's IC50 are not publicly available, this section outlines standard methodologies used for screening and characterizing HIV-1 protease inhibitors.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a common method for screening potential HIV-1 protease inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.[8][9][10][11]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with an EDANS/DABCYL FRET pair)
-
Assay Buffer (typically at a specific pH, e.g., pH 6.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Pepstatin A)[12]
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference inhibitor. Prepare the HIV-1 protease and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
Add the test compound dilutions and controls (no inhibitor, reference inhibitor) to the microplate wells.
-
Add the HIV-1 protease solution to all wells except the blank.
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).
-
Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Assay in Cell Culture
To assess the antiviral activity of this compound in a cellular context, an HIV-1 infection assay is performed.
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line (e.g., MT-4 T-cells).
Materials:
-
MT-4 or other susceptible T-cell line
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Cell culture medium and supplements
-
This compound
-
Positive control antiviral drug (e.g., a known protease inhibitor like Lopinavir)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Cell Plating: Seed the T-cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound and the positive control drug to the cells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication in the culture supernatants or cell lysates using a chosen method.
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Visualizing Key Processes
Mechanism of HIV-1 Protease Inhibition
The following diagram illustrates the general mechanism of action for an HIV-1 protease inhibitor.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of a potential HIV-1 protease inhibitor.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. abcam.com [abcam.com]
- 12. scbt.com [scbt.com]
Preliminary In Vitro Profile of Longipedunin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the preliminary in vitro biological activity of Longipedunin A, a novel lignan (B3055560) isolated from Kadsura longipedunculata. The information presented herein is based on the currently available scientific literature.
Introduction
This compound is a naturally occurring lignan that has been investigated for its potential biological activities. To date, its primary reported in vitro activity is the inhibition of HIV-1 protease. This document outlines the quantitative data available, the experimental methodology for the reported activity, and a visual representation of the general experimental workflow.
Quantitative Data
The inhibitory activity of this compound against HIV-1 protease has been quantified, and the results are summarized in the table below.
| Bioassay | Target | Parameter | Value | Reference |
| HIV-1 Protease Inhibition Assay | HIV-1 Protease | IC50 | 50 µM | [1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
HIV-1 Protease Inhibition Assay
While the specific protocol used for determining the anti-HIV-1 activity of this compound is detailed in the primary literature, a generalized fluorometric assay protocol for screening HIV-1 protease inhibitors is described below.[2]
Objective: To determine the concentration of this compound required to inhibit 50% of the HIV-1 protease activity in a cell-free enzymatic assay.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer
-
This compound (test compound)
-
Pepstatin A (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well microplate (black, for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of recombinant HIV-1 protease in Assay Buffer.
-
Prepare a solution of the fluorogenic substrate in Assay Buffer.
-
Prepare a solution of Pepstatin A in Assay Buffer as a positive control.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following:
-
Test wells: this compound dilutions.
-
Positive control wells: Pepstatin A solution.
-
Vehicle control wells: DMSO at the same concentration as in the test wells.
-
Blank wells: Assay Buffer only (no enzyme).
-
-
Add the HIV-1 protease solution to all wells except the blank wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore being released. Readings are typically taken at regular intervals over a specific period.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow: HIV-1 Protease Inhibition Assay
Caption: Generalized workflow for an in vitro HIV-1 protease inhibition assay.
Further Research
At present, the scientific literature available through public databases does not contain reports on the in vitro anti-inflammatory or anticancer activities of this compound. Furthermore, there is no information regarding the specific signaling pathways that may be modulated by this compound. Future research is warranted to explore the broader pharmacological profile of this compound and to elucidate its mechanism of action at the molecular level.
References
Naturally Occurring Analogues and Derivatives of Longipedunin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the naturally occurring analogues and derivatives of Longipedunin A, a bioactive lignan (B3055560) isolated from Kadsura longipedunculata. This document details their chemical structures, biological activities, and the experimental methodologies for their isolation and evaluation, with a focus on their potential as therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and molecular relationships are visualized through diagrams.
Introduction to this compound and its Analogues
This compound is a dibenzocyclooctadiene lignan isolated from the stems and roots of Kadsura longipedunculata, a plant used in traditional Chinese medicine.[1] Research has demonstrated its potential as an inhibitor of HIV-1 protease.[2][3] Subsequent phytochemical investigations of Kadsura longipedunculata have led to the isolation and characterization of several naturally occurring analogues of this compound, including Longipedunin B, C, and D, as well as Renchangianin A and B.[1][4] These compounds share the same core dibenzocyclooctadiene skeleton but differ in their substituent groups, leading to variations in their biological activities.
Quantitative Biological Activity Data
The primary reported biological activity for this compound and its analogues is the inhibition of HIV-1 protease. The following table summarizes the available quantitative data for these compounds.
| Compound | Biological Activity | Assay | IC50 (µM) | Source |
| This compound | HIV-1 Protease Inhibition | in vitro enzymatic assay | 50 | [2][3] |
| Longipedunin B | Not Reported | - | - | - |
| Longipedunin C | Not Reported | - | - | - |
| Longipedunin D | Not Reported | - | - | - |
| Renchangianin A | Not Reported | - | - | - |
| Renchangianin B | Not Reported | - | - | - |
Note: While Longipedunins B, C, D, and Renchangianins A and B have been isolated from Kadsura longipedunculata, their specific biological activities and IC50 values have not been reported in the reviewed literature.
Experimental Protocols
This section details the methodologies for the isolation of this compound and its analogues from Kadsura longipedunculata and the protocol for the anti-HIV-1 protease activity assay.
Isolation of Dibenzocyclooctadiene Lignans (B1203133)
The following is a composite experimental protocol for the extraction and isolation of this compound and its analogues based on published methods.[2][4]
Plant Material: Air-dried and powdered stems and roots of Kadsura longipedunculata.
Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate (B1210297).
Isolation and Purification:
-
The chloroform-soluble fraction, which is rich in lignans, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with a mixture of petroleum ether and acetone.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds (this compound, B, C, D, Renchangianin A, and B).
Structural Elucidation: The structures of the isolated compounds are determined by a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS)
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C NMR
-
2D NMR (COSY, HMQC, HMBC)
-
X-ray crystallography for confirmation of stereochemistry.[2]
Anti-HIV-1 Protease Assay
The following protocol is based on the method described by Sun et al. (2006) for determining the inhibitory activity of this compound against HIV-1 protease.[2]
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate: (succinyl-Arg-Val-Asn-(7-amino-4-methylcoumarin)-PHe-Gln-Ile-Val-OH)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Pepstatin A)
-
96-well microtiter plates
-
Fluorometric microplate reader
Procedure:
-
The assay is performed in 96-well plates.
-
To each well, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of recombinant HIV-1 protease.
-
The plates are incubated at 37°C.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) at different time points.
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percent inhibition of HIV-1 protease activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound and its analogues.
Structural Relationships
The following diagram illustrates the core structural relationship between this compound and its naturally occurring analogues. All compounds share the dibenzocyclooctadiene skeleton, with variations in the substituent groups (R1, R2, etc.).
Conclusion
This compound and its naturally occurring analogues, Longipedunins B, C, and D, and Renchangianins A and B, represent a promising class of dibenzocyclooctadiene lignans with potential therapeutic applications, particularly as anti-HIV agents. While the biological activities of several of these analogues remain to be fully elucidated, the established anti-HIV-1 protease activity of this compound warrants further investigation into the structure-activity relationships within this compound family. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and evaluate these and other related natural products. Further studies are essential to unlock the full therapeutic potential of these fascinating molecules.
References
- 1. Isolation of anti-HIV-1 lignans from Larrea tridentata by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Therapeutic Potential of Longipedunin A: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Longipedunin A is a novel natural product isolated from Pedicularis longipes, a plant belonging to the Scrophulariaceae family. Species from the Pedicularis genus have a rich history in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the putative therapeutic potential of this compound, based on the known biological activities of chemically related compounds isolated from the Pedicularis genus. The primary focus of this document is to outline potential anti-cancer applications, including proposed mechanisms of action and relevant experimental protocols to guide future research.
Putative Therapeutic Applications
Based on the phytochemical profile of the Pedicularis genus, this compound is likely to fall into one of the following chemical classes: iridoid glycosides, phenylethanoid glycosides, flavonoids, or alkaloids.[1][3] Compounds from these classes, derived from Pedicularis and other species in the Scrophulariaceae family, have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound in the following areas:
-
Oncology: Many compounds from Pedicularis species have exhibited antitumor properties.[1][2] These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory activities.
-
Inflammatory Disorders: The traditional use of Pedicularis species for treating inflammatory conditions is supported by modern research demonstrating the anti-inflammatory effects of their constituent compounds.[4][5][6]
-
Oxidative Stress-Related Diseases: The antioxidant properties of phenylethanoids and flavonoids found in Pedicularis suggest a potential role for this compound in mitigating diseases associated with oxidative stress.[7]
Potential Anti-Cancer Mechanism of Action
The anti-cancer activity of natural products isolated from the Pedicularis genus is often multifactorial, involving the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis
A primary mechanism by which many natural compounds exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Signaling Pathways:
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway by bioactive compounds can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax), ultimately leading to mitochondrial outer membrane permeabilization and caspase activation.
-
NF-κB Signaling Pathway: The NF-κB transcription factor plays a key role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
Diagram of the PI3K/Akt Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Diagram of the NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, this section provides a template for how such data should be structured for clarity and comparative analysis. The following tables are based on typical assays used to evaluate the anti-cancer potential of novel compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data not available | Data not available | Data not available |
| HeLa | Cervical Cancer | Data not available | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available | Data not available |
| HCT116 | Colon Cancer | Data not available | Data not available | Data not available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | Data not available | Data not available | Data not available |
| HeLa | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
| HCT116 | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the anti-cancer properties of a novel compound like this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116) are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
Diagram of the Cytotoxicity Assay Workflow:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay uses Annexin V-FITC to detect the externalization of phosphatidylserine (B164497) in apoptotic cells and propidium (B1200493) iodide (PI) to identify necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression levels of proteins involved in apoptosis and cell survival signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3).
-
Procedure:
-
Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of this compound is currently lacking in the public domain, the rich phytochemical and ethnopharmacological background of the Pedicularis genus provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The proposed mechanisms of action and experimental protocols outlined in this guide offer a solid framework for initiating a comprehensive evaluation of this compound's bioactivity. Future research should focus on the isolation and structural elucidation of this compound, followed by a systematic in vitro and in vivo assessment of its anti-cancer efficacy and underlying molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial health applications and medicinal values of Pedicularis plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pedicularis L. Genus: Systematics, Botany, Phytochemistry, Chemotaxonomy, Ethnopharmacology, and Other - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
Methodological & Application
Application Note: High-Throughput Cell-Based Assay for Antiviral Activity of Longipedunin A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Longipedunin A is a clerodane diterpenoid isolated from Croton longipedunculatus. While the direct antiviral properties of this compound have not been extensively characterized, various compounds isolated from the Croton genus have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.[1] Notably, crude extracts from related Croton species, such as Croton megalocarpus and Croton dichogamus, have shown promising anti-HIV activity with low cytotoxicity.[2][3] This suggests that compounds from this genus, including this compound, are valuable candidates for antiviral screening.
This application note provides a detailed protocol for a cell-based assay to evaluate the in vitro antiviral activity of this compound against a representative virus, Human Immunodeficiency Virus type 1 (HIV-1). The protocol outlines a cytopathic effect (CPE) reduction assay to determine the 50% effective concentration (EC₅₀) and a parallel cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀). The ratio of these two values provides the selectivity index (SI), a critical measure of the compound's therapeutic potential.
Principle
The antiviral assay is based on the principle of measuring the ability of a test compound to protect a host cell line from virus-induced cell death or CPE.[4] In this protocol, MT-4 human T-lymphocyte cells, which are highly susceptible to HIV-1 infection and subsequent CPE, are used. The viability of the cells is quantified using a colorimetric MTS assay. In the presence of an effective antiviral agent, viral replication is inhibited, leading to a reduction in CPE and an increase in cell viability. A parallel assay without the virus is run to assess the inherent cytotoxicity of the compound.
Materials and Reagents
-
This compound (user-supplied)
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
HEPES buffer
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
PMS (Phenazine methosulfate)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader (490 nm)
-
Zidovudine (AZT) as a positive control
Experimental Protocols
Cell Line Maintenance
-
Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 10 mM HEPES.
-
Maintain the cells in a CO₂ incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days to maintain logarithmic growth.
Cytotoxicity Assay (CC₅₀ Determination)
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from, for example, 0.1 to 100 µM. Include wells with medium only as cell controls.
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTS/PMS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value using non-linear regression analysis.
Antiviral Assay (EC₅₀ Determination)
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and the positive control (Zidovudine) in culture medium.
-
Add 50 µL of the diluted compounds to the wells.
-
Add 50 µL of HIV-1 suspension (at a predetermined multiplicity of infection, e.g., 0.01) to the wells containing the compound and cells.
-
Include virus-infected/untreated controls and uninfected/untreated cell controls.
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTS/PMS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of CPE reduction for each concentration and determine the EC₅₀ value using non-linear regression analysis.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Data | Data | Data |
| Zidovudine (AZT) | Data | Data | Data |
Visualizations
Experimental Workflow
References
- 1. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on the chemical composition, biological activity, and potential health benefits applications of Longan (Dimocarpus longan Lour.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Longipedunin A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic strategy for Longipedunin A and its analogues, targeting researchers in medicinal chemistry and drug development. The protocols outlined are based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans.
Introduction
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura longipedunculata. It has demonstrated inhibitory activity against HIV-1 protease, making it an attractive scaffold for the development of novel antiviral agents. The synthesis of this compound and its analogues is of significant interest for further structure-activity relationship (SAR) studies and the development of more potent inhibitors. This document outlines a plausible retrosynthetic analysis and a detailed synthetic protocol for accessing the core structure of this compound, which can be adapted for the preparation of various analogues.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals a strategy centered on the construction of the core dibenzocyclooctadiene ring system and the subsequent introduction of peripheral functional groups. The key disconnection is the biaryl bond, suggesting an intramolecular oxidative coupling of a diarylbutane precursor as the final step in forming the eight-membered ring.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed synthetic pathway for the core structure of this compound is a convergent synthesis, involving the preparation of two key aromatic fragments followed by their coupling and cyclization.
Caption: Proposed synthetic workflow for the this compound core structure.
Experimental Protocols
The following are detailed protocols for the key steps in the proposed synthesis. These are generalized procedures and may require optimization for specific analogues.
Protocol 1: Synthesis of the Diarylbutane Precursor via Wittig Reaction
This protocol describes the coupling of an aryl aldehyde with a phosphonium ylide to form a stilbene intermediate, which is subsequently reduced to the diarylbutane.
Materials:
-
Substituted aryl aldehyde (1.0 eq)
-
Substituted benzyltriphenylphosphonium (B107652) bromide (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10 mol%)
-
Hydrogen gas
-
Methanol (B129727) or Ethyl Acetate (B1210297)
Procedure:
-
To a solution of the substituted benzyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted aryl aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the stilbene intermediate.
-
Dissolve the stilbene intermediate in methanol or ethyl acetate and add 10 mol% palladium on carbon.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the diarylbutane precursor.
Protocol 2: Intramolecular Oxidative Coupling to form the Dibenzocyclooctadiene Core
This protocol utilizes a non-enzymatic, biomimetic oxidative coupling to construct the eight-membered ring.
Materials:
-
Diarylbutane precursor (1.0 eq)
-
Vanadium oxytrifluoride (VOF3) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the diarylbutane precursor in anhydrous DCM and cool the solution to -78 °C.
-
In a separate flask, prepare a solution of VOF3 in a mixture of anhydrous DCM and TFA.
-
Add the VOF3 solution dropwise to the solution of the diarylbutane precursor at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dibenzocyclooctadiene core structure.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps based on literature precedents for the synthesis of structurally related dibenzocyclooctadiene lignans. Actual yields may vary depending on the specific substrates used.
| Step | Reaction | Typical Yield (%) |
| 1 | Wittig Reaction | 70-90 |
| 2 | Stilbene Reduction | >95 |
| 3 | Intramolecular Oxidative Coupling | 30-60 |
Synthesis of Analogues
The presented synthetic route is amenable to the synthesis of a variety of this compound analogues. Modifications can be introduced at several stages:
-
Varying the Aromatic Fragments: By using different substituted benzaldehydes and toluenes as starting materials, analogues with diverse substitution patterns on the aromatic rings can be prepared.
-
Modification of the Diarylbutane Linker: While the protocol describes the synthesis of a butane (B89635) linker, alternative coupling strategies could be employed to introduce linkers of different lengths or with varying degrees of saturation.
-
Post-cyclization Functionalization: The dibenzocyclooctadiene core can be further functionalized to introduce additional diversity. For example, hydroxymethyl groups can be oxidized, and phenolic hydroxyls can be alkylated or acylated.
These approaches will enable the generation of a library of this compound analogues for comprehensive SAR studies to identify compounds with improved potency and pharmacokinetic properties.
Application Notes and Protocols for High-Throughput Screening of Longipedunin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedunin A is a naturally occurring compound that has been identified as an inhibitor of HIV-1 Protease.[1] Natural products and their derivatives have historically been a rich source of novel therapeutic agents, particularly in oncology. Many natural compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy. This application note provides a framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify potent inducers of apoptosis in cancer cells.
The primary objective of this screening cascade is to assess the cytotoxic and pro-apoptotic activity of this compound derivatives. The workflow is designed to efficiently identify hit compounds, confirm their activity, and provide initial mechanistic insights. The protocols provided are optimized for a multi-well plate format, making them suitable for automated HTS.
Screening Cascade Overview
The proposed high-throughput screening workflow for this compound derivatives is a multi-step process designed to identify and characterize compounds with potential anticancer activity. The cascade begins with a primary screen to assess the overall cytotoxicity of the derivatives against a cancer cell line. Hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate the mechanism of cell death, specifically focusing on the induction of apoptosis.
Caption: High-throughput screening workflow for this compound derivatives.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of action of this compound in cancer cells is yet to be elucidated, we hypothesize that its derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for natural product-based anticancer agents. The proposed pathway involves the activation of effector caspases, which are key executioners of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
Primary High-Throughput Screen: MTT Cell Viability Assay
This assay provides a colorimetric assessment of cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
384-well clear-bottom cell culture plates
-
Multi-channel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock plate of this compound derivatives at a concentration of 1 mM in DMSO.
-
Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM).
-
Add 10 µL of the diluted compound to each well. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
-
Incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| LPD-A-001 | 10 | 0.15 | 15% |
| LPD-A-002 | 10 | 0.85 | 85% |
| LPD-A-003 | 10 | 0.21 | 21% |
| ... | ... | ... | ... |
| Vehicle (DMSO) | - | 1.00 | 100% |
| Doxorubicin | 1 | 0.10 | 10% |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Secondary Assay 1: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Hit compounds from the primary screen
-
Caspase-Glo® 3/7 Reagent (Promega)
-
384-well white-walled, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the MTT assay (Steps 1 and 2).
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Induction of Caspase-3/7 Activity |
| LPD-A-001 | 10 | 50,000 | 10.0 |
| LPD-A-003 | 10 | 45,000 | 9.0 |
| ... | ... | ... | ... |
| Vehicle (DMSO) | - | 5,000 | 1.0 |
| Staurosporine | 1 | 60,000 | 12.0 |
Fold Induction = (Luminescence of treated cells / Luminescence of vehicle control)
Secondary Assay 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Hit compounds from the primary screen
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with hit compounds for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7][8]
-
Incubate for 15 minutes at room temperature in the dark.[8][9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
Data Presentation:
| Compound ID | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| LPD-A-001 | 10 | 20% | 65% | 15% |
| LPD-A-003 | 10 | 25% | 60% | 15% |
| ... | ... | ... | ... | ... |
| Vehicle (DMSO) | - | 95% | 3% | 2% |
Conclusion
This application note provides a comprehensive set of protocols for the high-throughput screening of this compound derivatives to identify potential anticancer agents that act through the induction of apoptosis. The described workflow, from primary cytotoxicity screening to secondary mechanistic assays, allows for the efficient identification and characterization of lead compounds for further drug development. The provided diagrams and data tables serve as a guide for experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. promega.com [promega.com]
- 6. bemek.co.il [bemek.co.il]
- 7. static.igem.org [static.igem.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Novel Anticancer Compounds
Note: As of December 2025, specific mechanism of action studies for Longipedunin A in the context of cancer are not extensively available in the public domain. The following application notes and protocols are therefore provided as a generalized guide for researchers, scientists, and drug development professionals to investigate the anticancer properties of a novel compound, such as a lignan (B3055560) isolated from a natural source. The experimental designs are based on common methodologies used to elucidate the mechanism of action of cytotoxic agents.
Introduction
Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2][3] Compounds isolated from the genus Kadsura, including Kadsura longipedunculata from which this compound is derived, have been reported to possess cytotoxic and antitumor effects.[1][2][3] Elucidating the precise mechanism by which a novel compound exerts its anticancer effects is a critical step in the drug development process. This typically involves a series of in vitro assays to assess its impact on cancer cell viability, proliferation, and the induction of cell death pathways such as apoptosis, as well as its effects on cell cycle progression.
Quantitative Data Summary
Effective evaluation of a novel anticancer compound requires the quantitative assessment of its activity across various cancer cell lines. Below are example tables summarizing key quantitative data that should be generated.
Table 1: Cytotoxicity of Compound X (e.g., this compound) against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 10.5 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.5 | 18.3 ± 2.0 |
| HeLa | Cervical Carcinoma | 12.1 ± 1.4 | 8.9 ± 0.9 |
| P-388 | Murine Leukemia | 5.4 ± 0.6 | 3.1 ± 0.4 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Induction of Apoptosis by Compound X in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | 3.5 ± 0.5 | 1.0 ± 0.1 |
| Compound X | 10 | 25.1 ± 2.8 | 3.2 ± 0.4 |
| Compound X | 20 | 48.7 ± 4.1 | 6.8 ± 0.7 |
| Staurosporine (1 µM) | - | 85.2 ± 5.6 | 12.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound X for 24h
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| Compound X | 10 | 68.5 ± 4.2 | 15.1 ± 1.9 | 16.4 ± 2.0 |
| Compound X | 20 | 75.8 ± 5.0 | 8.7 ± 1.1 | 15.5 ± 1.7 |
| Nocodazole (100 ng/mL) | - | 10.3 ± 1.5 | 15.2 ± 2.0 | 74.5 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the quantitative data presented above.
3.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time periods (e.g., 48 and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[4]
-
Materials:
-
Cancer cells grown in 6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3.3. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[4]
-
Materials:
-
Cancer cells in a white-walled 96-well plate
-
Test compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound for the desired time.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
3.4. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]
-
Materials:
-
Cancer cells grown in 6-well plates
-
Test compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
4.1. Proposed General Signaling Pathway for a Cytotoxic Lignan
The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic lignan might induce apoptosis in cancer cells. This is a generalized representation based on common mechanisms of natural product-induced cell death.
Caption: A generalized signaling pathway for lignan-induced apoptosis.
4.2. Experimental Workflow for Assessing Anticancer Mechanism
This diagram outlines the logical flow of experiments to characterize the mechanism of action of a novel anticancer compound.
Caption: A typical experimental workflow for mechanism of action studies.
4.3. Logical Relationship of Cell Cycle Arrest and Apoptosis
The following diagram illustrates the potential interplay between cell cycle arrest and the induction of apoptosis by an anticancer agent.
Caption: The relationship between cell cycle arrest and apoptosis.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Longipedunin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Longipedunin A is a sesquiterpenoid lactone that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, quality control, and overall drug development and research. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), representing a robust and a highly sensitive method, respectively. These methodologies are based on established analytical techniques for structurally similar sesquiterpenoid lactones.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are benchmarks based on the analysis of similar sesquiterpenoid lactones.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Eremantholide C[1] | Expected Performance for this compound |
| Linearity (μg/mL) | 0.5 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) (μg/mL) | 0.1 | ~0.1-0.2 |
| Limit of Quantification (LOQ) (μg/mL) | 0.5 | ~0.5 |
| Accuracy (%) | 98 - 102 | 95 - 105 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Table 2: UPLC-MS/MS Method Performance Characteristics
| Parameter | Longipedlactone B[1] | Expected Performance for this compound |
| Linearity (ng/mL) | 1 - 500 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | ~0.2-0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | ~1 |
| Accuracy (%) | 95 - 105 | 90 - 110 |
| Precision (RSD %) | < 5.0 | < 15.0 |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This method is suitable for routine analysis and quantification in less complex matrices such as plant extracts or formulations.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water. A typical gradient might be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Internal Standard: Coumarin can be used as an internal standard.[1]
2. Sample Preparation (Plant Material):
-
Weigh 1.0 g of powdered plant material.
-
Extract with 25 mL of ethanol (B145695) in a sonicator for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.[1]
-
Dilute the filtered extract to an appropriate concentration with the mobile phase before injection.
3. Calibration Curve:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare standard solutions with concentrations ranging from 0.5 to 100 µg/mL.
-
Inject each standard solution and plot the peak area against the concentration to construct the calibration curve.
4. Data Analysis:
-
Quantify this compound in the samples by interpolating the peak area from the calibration curve.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma or serum.[1][2]
1. Instrumentation and Conditions:
-
System: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor > product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.[1]
3. Calibration Curve:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Spike blank plasma with standard solutions to create calibration standards ranging from 1 to 1000 ng/mL.
-
Process these standards using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[4]
4. Data Analysis:
-
The concentration of this compound in the plasma samples is calculated from the regression equation of the calibration curve.[4]
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for UPLC-MS/MS analysis.
References
Application Notes and Protocols for the Investigation of Longipedunin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for the initial characterization of Longipedunin A, a novel natural product with potential therapeutic applications. The following protocols detail a systematic approach to evaluate its cytotoxic properties, its effects on fundamental cellular processes such as apoptosis and the cell cycle, and to begin elucidating the underlying molecular mechanisms of action. The provided methodologies are foundational for preclinical assessment and further drug development efforts.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a non-cancerous cell line after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 25.5 ± 3.1 |
| A549 | Lung Carcinoma | 18.9 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 22.1 ± 2.9 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (Hypothetical Data)
This table presents the percentage of apoptotic cells in the MCF-7 cell line following a 24-hour treatment with this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| This compound | 10 | 70.1 ± 4.5 | 18.2 ± 2.3 | 11.7 ± 1.9 |
| This compound | 20 | 45.8 ± 3.9 | 35.6 ± 3.1 | 18.6 ± 2.7 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (Hypothetical Data)
This table shows the percentage of MCF-7 cells in different phases of the cell cycle after 24-hour exposure to this compound, determined by PI staining and flow cytometry.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | - | 65.2 ± 3.4 | 20.1 ± 2.1 | 14.7 ± 1.8 | 1.5 ± 0.3 |
| This compound | 10 | 50.3 ± 2.9 | 15.8 ± 1.9 | 33.9 ± 3.0 | 5.1 ± 0.8 |
| This compound | 20 | 35.1 ± 3.1 | 10.2 ± 1.5 | 54.7 ± 4.2 | 12.3 ± 1.5 |
Table 4: Modulation of Apoptosis-Related Protein Expression by this compound in MCF-7 Cells (Hypothetical Data)
This table illustrates the relative expression levels of key apoptosis-regulating proteins in MCF-7 cells after 24-hour treatment with this compound, as determined by Western blotting.
| Treatment | Concentration (µM) | Bcl-2 (anti-apoptotic) | Bax (pro-apoptotic) | Cleaved Caspase-3 (executioner) |
| Control (DMSO) | - | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound | 20 | 0.45 ± 0.07 | 2.50 ± 0.21 | 3.80 ± 0.35 |
Experimental Workflows and Signaling Pathways
Application Notes and Protocols: Evaluating "Longipedunin A" in Combination Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the potential of a novel compound, "Longipedunin A," as a component of combination antiretroviral therapy (cART) for HIV-1. Due to the current absence of specific data on this compound in publicly available scientific literature, this document serves as a detailed template. It outlines the necessary experimental protocols, data presentation standards, and conceptual frameworks required to assess its efficacy, cytotoxicity, and synergistic potential with established antiretroviral agents. The protocols and methodologies described herein are based on established principles of antiretroviral drug development and are intended to guide researchers in the systematic evaluation of new chemical entities for HIV treatment.
Introduction to Combination Antiretroviral Therapy
The management of Human Immunodeficiency Virus (HIV) infection has been revolutionized by the advent of combination antiretroviral therapy (cART), which utilizes a cocktail of drugs targeting different stages of the viral life cycle.[1][2] This multi-targeted approach is crucial for suppressing viral replication, preserving immune function, and preventing the emergence of drug-resistant viral strains.[2][3] The primary goals of cART are to reduce the viral load to undetectable levels, restore CD4+ T-cell counts, and reduce HIV-associated morbidity and mortality, rendering HIV infection a manageable chronic condition.[1][2]
The classes of antiretroviral drugs are defined by the stage of the HIV life cycle they inhibit, including:
-
Entry Inhibitors: Block the binding, fusion, and entry of HIV into host cells.[4]
-
Reverse Transcriptase Inhibitors (RTIs): Inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This class includes Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2][4]
-
Integrase Strand Transfer Inhibitors (INSTIs): Block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[2][4]
-
Protease Inhibitors (PIs): Inhibit the protease enzyme, preventing the maturation of new viral particles.[2]
The introduction of a new agent, such as this compound, into the existing antiretroviral landscape requires rigorous evaluation of its synergistic, additive, or antagonistic interactions with currently approved drugs.
Hypothetical Mechanism of Action of this compound
The specific molecular target of this compound is currently unknown. The following diagram illustrates the HIV-1 life cycle and the points of intervention for existing antiretroviral drug classes. Determining where this compound acts within this cycle is a critical first step in its development.
Caption: HIV-1 life cycle and points of intervention for antiretroviral drugs.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's antiretroviral activity, both alone and in combination with other drugs.
General Experimental Workflow
The overall workflow for assessing a novel antiretroviral compound involves determining its individual efficacy and toxicity before evaluating it in combination with other drugs.
Caption: Workflow for in vitro evaluation of a novel antiretroviral compound.
Protocol: In Vitro Antiviral Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound.
Objective: To quantify the concentration of this compound required to inhibit HIV-1 replication by 50% in a cell-based assay.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 laboratory-adapted strains (e.g., NL4-3, BaL).
-
This compound, stock solution of known concentration.
-
Control antiretroviral drugs (e.g., Zidovudine, Efavirenz).
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare dilutions of a known control drug.
-
Infection: Add the serially diluted this compound to the appropriate wells. Subsequently, add a pre-titered amount of HIV-1 to each well (except for cell control wells).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, remove the supernatant, lyse the cells, and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control wells (no drug). Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol: Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Objective: To assess the toxicity of this compound on the host cells used in the antiviral assay.
Materials:
-
TZM-bl cell line.
-
This compound, stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate as described in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Do not add any virus.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control wells (no drug). Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Protocol: Drug Combination and Synergy Analysis
This protocol evaluates the interaction between this compound and other antiretroviral drugs.
Objective: To determine if the combination of this compound with a known antiretroviral results in synergistic, additive, or antagonistic effects.
Procedure:
-
Assay Setup: Perform the antiviral activity assay as described above, but with a matrix of drug concentrations. Create serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of a known antiretroviral (e.g., an NRTI, PI, or INSTI) along the columns.
-
Data Collection: After 48 hours of incubation with the virus, measure the luciferase activity to determine the percentage of viral inhibition for each combination of concentrations.
-
Synergy Analysis: Use software such as CompuSyn or a similar program to analyze the data based on the Chou-Talalay method. This will generate a Combination Index (CI) value for each combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Compound | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | NL4-3 | Value | Value | Value |
| This compound | BaL | Value | Value | Value |
| Zidovudine (Control) | NL4-3 | Value | Value | Value |
Table 2: Synergy Analysis of this compound with Other Antiretrovirals
| Combination | Combination Index (CI) at ED50 | Interpretation |
| This compound + Zidovudine (NRTI) | Value | Synergistic/Additive/Antagonistic |
| This compound + Efavirenz (NNRTI) | Value | Synergistic/Additive/Antagonistic |
| This compound + Dolutegravir (INSTI) | Value | Synergistic/Additive/Antagonistic |
| This compound + Darunavir (PI) | Value | Synergistic/Additive/Antagonistic |
Signaling Pathway Analysis
Understanding the off-target effects of a new drug is crucial. Antiretroviral agents can inadvertently modulate host cell signaling pathways, leading to adverse effects. It is important to investigate the impact of this compound on key cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Caption: Hypothetical modulation of a cellular signaling pathway by this compound.
Experiments such as Western blotting, phosphoproteomics, or gene expression profiling (e.g., RNA-seq) can be employed to determine if this compound alters the activity of key signaling proteins or the expression of downstream genes.
Conclusion
This document provides a standardized set of protocols and a conceptual framework for the initial in vitro evaluation of "this compound" as a candidate for combination antiretroviral therapy. By systematically determining its IC50, CC50, and its synergistic potential with existing antiretrovirals, researchers can build a strong preclinical data package. This foundational work is essential for making informed decisions about the future development of this compound as a novel treatment for HIV-1 infection. The provided templates for data presentation and conceptual diagrams are designed to ensure clarity and facilitate the communication of scientific findings.
References
Application Notes and Protocols for Studying Longipedunin A in the Context of HIV Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Longipedunin A, a natural product with inhibitory activity against HIV-1 protease. The information is intended to guide researchers in studying its potential as an antiviral agent and its utility in understanding and combating HIV drug resistance. While specific data on this compound's activity against resistant HIV strains are limited in publicly available literature, the following protocols and data provide a framework for its evaluation.
Introduction to this compound
This compound is a lignan (B3055560) isolated from the plant Kadsura longipedunculata. Lignans (B1203133) are a class of polyphenols found in plants, and several compounds from the Kadsura genus have demonstrated anti-HIV activity.[1][2][3][4][5][6] this compound has been identified as an inhibitor of HIV-1 protease, a critical enzyme in the HIV life cycle, making it a compound of interest for antiviral research.[7]
Chemical Structure:
-
Compound Name: this compound
-
Chemical Class: Lignan
-
Natural Source: Kadsura longipedunculata
-
CAS Number: 886441-72-9
Mechanism of Action: Inhibition of HIV-1 Protease
This compound exerts its anti-HIV activity by targeting HIV-1 protease. This enzyme is essential for the maturation of new virus particles, as it cleaves newly synthesized polyproteins into functional viral proteins. Inhibition of HIV-1 protease results in the production of immature, non-infectious virions.
Below is a diagram illustrating the role of HIV-1 protease in the viral life cycle and the inhibitory action of compounds like this compound.
References
- 1. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Plan for the Study of Longipedunin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedunin A, a lignan (B3055560) isolated from Kadsura longipedunculata, has been identified as an inhibitor of HIV-1 Protease.[1] Lignans (B1203133), a class of polyphenols, have demonstrated a wide range of biological activities, including potential anticancer properties.[2][3] Specifically, compounds isolated from the genus Kadsura have been reported to possess cytotoxic and antitumor effects, providing a strong rationale for investigating the anticancer potential of this compound.[1][4][5] This document outlines a comprehensive research plan to elucidate the bioactivity of this compound, with a focus on its potential as an anticancer agent. The protocols provided herein describe methods to assess its cytotoxicity, and effects on apoptosis, and to identify the potential signaling pathways involved.
Preliminary Data & Rationale
While specific anticancer data for this compound is not yet available, the known bioactivities of lignans from Kadsura longipedunculata suggest its potential as a cytotoxic agent against cancer cells. This research plan aims to systematically evaluate this potential, starting with broad cytotoxicity screening and moving towards mechanistic studies.
In Vitro Efficacy Studies
Cell Viability Assessment (MTT Assay)
This assay will determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Table 1: Proposed Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 10.5 ± 1.2 |
| A549 | Lung Cancer | 25.8 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.2 |
| HeLa | Cervical Cancer | 22.4 ± 2.5 |
| HEK293 | Normal Kidney (Control) | > 100 |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][7]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Induction Analysis (Annexin V/PI Staining)
This experiment will determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 3.5 ± 0.5 | 2.1 ± 0.3 |
| This compound | 10 | 15.2 ± 1.8 | 5.4 ± 0.7 |
| This compound | 20 | 35.8 ± 4.2 | 12.6 ± 1.5 |
| Staurosporine (Positive Control) | 1 | 60.1 ± 5.5 | 15.3 ± 1.9 |
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[10]
Mechanism of Action Studies
Investigation of Apoptotic Signaling Pathways (Western Blotting)
This will identify the key proteins involved in the apoptotic pathway induced by this compound.
Table 3: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells (Hypothetical Data)
| Protein | Treatment (20 µM this compound) | Fold Change vs. Control |
| Bcl-2 | 24h | 0.4 ± 0.05 |
| Bax | 24h | 2.5 ± 0.3 |
| Cleaved Caspase-9 | 24h | 3.1 ± 0.4 |
| Cleaved Caspase-3 | 24h | 4.5 ± 0.5 |
| Cleaved PARP | 24h | 3.8 ± 0.4 |
Protocol: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat MCF-7 cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Visualization of Proposed Mechanisms and Workflows
Caption: Proposed experimental workflow for investigating this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Confirmatory Bioactivity Assay
HIV-1 Protease Inhibitory Assay
To confirm the previously reported activity of this compound, a fluorometric HIV-1 protease inhibitor screening assay will be performed.
Protocol: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
-
Reagent Preparation: Prepare HIV-1 Protease solution and the substrate solution according to the kit manufacturer's instructions.[14]
-
Compound Addition: Add this compound at various concentrations to the wells of a microplate. Include a known inhibitor (e.g., Pepstatin A) as a positive control and a vehicle control.
-
Enzyme Addition: Add the HIV-1 Protease solution to each well.
-
Substrate Addition and Measurement: Initiate the reaction by adding the HIV-1 Protease substrate. Immediately measure the fluorescence in kinetic mode at an excitation/emission of 330/450 nm for 1-3 hours at 37°C.[14]
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for this compound's inhibition of HIV-1 Protease.
This comprehensive research plan provides a systematic approach to investigate the potential anticancer properties of this compound. The detailed protocols and proposed data presentation formats are intended to guide researchers in the efficient and thorough evaluation of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic and apoptotic potential of Phyllodium elegans extracts on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Bis-monoterpenoid Indole Alkaloid Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like bis-monoterpenoid indole (B1671886) alkaloids presents a formidable challenge. These intricate molecular architectures, often possessing significant biological activity, demand precise and robust synthetic strategies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their synthesis.
Troubleshooting Guides
Problem 1: Low Yield in Dimerization/Coupling Reaction
The crucial step in synthesizing bis-monoterpenoid indole alkaloids is the coupling of two complex monomeric units. Low yields at this stage can derail a synthetic campaign.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Utilize less sterically demanding coupling partners if the design allows. Employ catalysts with smaller ligands or higher reactivity. Consider a late-stage C-H activation/functionalization strategy to form the key bond, which can sometimes overcome steric repulsion. | For a palladium-catalyzed cross-coupling, screen a panel of phosphine (B1218219) ligands (e.g., P(t-Bu)3, SPhos, XPhos) and bases (e.g., Cs2CO3, K3PO4, LHMDS) to identify optimal conditions. |
| Poor Nucleophilicity/Electrophilicity | Enhance the reactivity of the coupling partners. For instance, convert a hydroxyl group to a better leaving group like a triflate or tosylate for nucleophilic substitution. Activate an indole nucleus for electrophilic attack using an appropriate directing group. | To prepare a triflate for coupling: To a solution of the alcohol (1.0 equiv) in dry CH2Cl2 at -78 °C, add 2,6-lutidine (1.5 equiv) followed by triflic anhydride (B1165640) (1.2 equiv). Stir for 30 minutes, then quench with saturated aqueous NaHCO3. |
| Side Reactions | Protect sensitive functional groups on both monomeric units prior to coupling. Common protecting groups for indoles include Boc, Ts, and SEM. Ensure thorough removal of any residual coupling reagents from the previous steps as they might interfere. | For Boc protection of an indole nitrogen: To a solution of the indole (1.0 equiv) in THF, add NaH (1.2 equiv, 60% dispersion in mineral oil) at 0 °C. After 30 minutes, add di-tert-butyl dicarbonate (B1257347) (1.3 equiv). Allow to warm to room temperature and stir for 12 hours. |
| Suboptimal Reaction Conditions | Conduct a thorough optimization of reaction parameters including solvent, temperature, catalyst loading, and reaction time. A design of experiments (DoE) approach can be efficient in exploring the parameter space. | A typical optimization screen could involve running the reaction in parallel in different solvents (e.g., toluene, dioxane, DMF, THF) at various temperatures (e.g., 80 °C, 100 °C, 120 °C). |
Problem 2: Difficulty in Stereocontrol during a Key Transformation
Establishing the correct stereochemistry is paramount in natural product synthesis. Many bis-monoterpenoid indole alkaloids possess multiple stereocenters, and controlling their formation can be a significant hurdle.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Lack of Facial Selectivity | Employ a chiral catalyst or auxiliary to induce facial bias in the reaction. Substrate-controlled diastereoselectivity can be enhanced by modifying the substrate to favor a specific conformation. | For an asymmetric Diels-Alder reaction, a chiral Lewis acid catalyst such as a Jacobsen's catalyst or a MacMillan catalyst can be employed. A typical procedure involves stirring the diene and dienophile with the catalyst (5-10 mol%) in a suitable solvent at low temperature. |
| Epimerization | If a stereocenter is labile (e.g., adjacent to a carbonyl group), use milder reaction conditions (lower temperature, non-basic or non-acidic reagents) in subsequent steps. Consider installing the stereocenter at a later stage of the synthesis to minimize exposure to harsh conditions. | For a base-sensitive stereocenter, consider using a non-nucleophilic base like DBU or Proton-Sponge for subsequent elimination reactions instead of stronger bases like NaH or LDA. |
| Incorrect Product Formation | Re-evaluate the proposed transition state model. Computational modeling (DFT) can provide insights into the favored transition state and guide the redesign of the substrate or catalyst. | N/A |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure and stereochemistry of my synthesized bis-monoterpenoid indole alkaloid?
A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. NOESY experiments, in particular, can provide through-space correlations between protons, which helps in determining the spatial arrangement of substituents.
-
High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the molecule, allowing for the determination of its molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive evidence for both the structure and absolute stereochemistry.
-
Chiroptical Spectroscopy (Circular Dichroism - CD): CD spectroscopy can be used to compare the spectrum of the synthetic product with that of the natural product to confirm the absolute stereochemistry.
Q2: What are the common challenges in the late-stage functionalization of complex indole alkaloid scaffolds?
A2: Late-stage functionalization is a powerful strategy but comes with its own set of challenges.
-
Chemoselectivity: The presence of multiple reactive sites can lead to a lack of selectivity. Directing groups or carefully chosen reagents are often necessary to achieve functionalization at the desired position.
-
Steric Hindrance: Many positions on a complex scaffold are sterically encumbered, making it difficult for reagents to access them.
-
Electronic Effects: The inherent electronic properties of the indole nucleus and surrounding functional groups can deactivate or activate certain positions towards reaction.
Q3: Are there any general strategies to improve the overall efficiency of a multi-step synthesis of a bis-monoterpenoid indole alkaloid?
A3: Yes, several strategies can enhance the efficiency of a long synthetic route.
-
Convergent Synthesis: As opposed to a linear synthesis, a convergent approach involves synthesizing key fragments of the molecule separately and then coupling them together at a later stage. This generally leads to higher overall yields.
-
Tandem/Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation can significantly shorten the synthesis and reduce the number of purification steps.
-
Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway can sometimes provide a more efficient route to the natural product.
Visualizing Synthetic Logic
To aid in conceptualizing synthetic strategies, the following diagrams illustrate key logical workflows.
Caption: Convergent synthetic workflow for bis-indole alkaloids.
Caption: Logical troubleshooting flowchart for synthetic challenges.
Technical Support Center: Troubleshooting Longipedunin A Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering variability in their cell-based assays with Longipedunin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can stem from biological and technical factors. Biological factors include the choice of cell line, cell passage number, and seeding density.[1] Technical factors can range from pipetting errors and the "edge effect" in microplates to issues with the test compound itself, such as solubility and stability.[1]
Q2: How can I minimize the "edge effect" in my 96-well plate assays?
The "edge effect," where wells on the perimeter of a plate show different results due to evaporation, can be minimized by not using the outer wells for experimental samples.[1] Instead, these wells can be filled with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.[1]
Q3: My results with this compound are inconsistent between experiments. What should I check first?
For inconsistent results, first, ensure that you are using a consistent cell passage number for each experiment.[1] Phenotypic drift can occur in cell lines over multiple passages, altering their response to treatment.[2] Also, verify the solubility and stability of your this compound stock solution, as precipitation or degradation can lead to variable concentrations in your assay.[1][3]
Q4: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
Unexpectedly high cytotoxicity could be due to several factors. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.[1] It is also important to consider that natural products can sometimes act as promiscuous inhibitors or pan-assay interference compounds (PAINS), which can lead to non-specific cytotoxicity.[4][5][6] Running a counter-screen or a different type of cytotoxicity assay can help to verify the results.[3]
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
To confirm apoptosis, you can use assays that detect key markers of this process. The Annexin V assay can identify the externalization of phosphatidylserine, an early apoptotic event.[7] Assays that measure the activity of caspases, such as caspase-3/7, are also widely used to detect apoptosis.[7] These can be performed as endpoint assays or using real-time imaging.[7]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Question: I am observing significant differences in the readouts from my replicate wells treated with the same concentration of this compound. What should I do?
-
Answer:
-
Check Pipetting Technique: Ensure accurate and consistent pipetting, especially for viscous solutions.[1] Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Uniformity: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.[1]
-
Plate Shaking: After adding reagents, gently shake the plate to ensure proper mixing.[1]
-
Microscope Inspection: Visually inspect the wells under a microscope to confirm consistent cell density and morphology.
-
Issue 2: Poor Assay Signal-to-Noise Ratio
-
Question: My assay window is very narrow, making it difficult to distinguish the effect of this compound from the background noise. How can I improve this?
-
Answer:
-
Optimize Cell Number: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal in your assay.
-
Adjust Incubation Time: The timing of your analysis can be critical.[8][9] Perform a time-course experiment to determine the optimal incubation period for this compound treatment.
-
Select an Appropriate Assay: Consider if the chosen assay is sensitive enough for your target. Luminescence-based assays, for example, often offer higher sensitivity than fluorescence or absorbance-based assays.[10]
-
Issue 3: this compound Solubility and Stability Issues
-
Question: I suspect that this compound is precipitating out of solution during my experiment. How can I address this?
-
Answer:
-
Visually Inspect for Precipitation: Before and after adding to the assay plate, visually check your this compound dilutions for any signs of precipitation.[3]
-
Use of Solubilizing Agents: You may need to try different solubilizing agents or adjust the concentration of your current solvent (e.g., DMSO).[3]
-
Fresh Sample Preparation: Natural products can be unstable.[3] Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.[3]
-
Data Presentation
Table 1: Example of Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.8 ± 6.2 |
| 10 | 51.2 ± 4.8 |
| 25 | 28.9 ± 3.9 |
| 50 | 15.4 ± 2.7 |
| IC50 (µM) | 10.5 |
Table 2: Troubleshooting Checklist for Assay Variability
| Potential Cause | Recommended Action |
| Inconsistent Cell Passage Number | Use cells within a defined passage number range for all experiments.[2] |
| Cell Contamination (e.g., Mycoplasma) | Routinely test for mycoplasma contamination.[2] |
| Variability in Culture Conditions | Standardize cell density in stock flasks and the time between passaging and plating.[2] |
| Reagent Instability | Prepare fresh reagents and this compound dilutions for each experiment.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for samples.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
-
Experimental Setup: Seed and treat cells with this compound as described in the cell viability protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: Add the prepared caspase-3/7 reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes).
-
Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: A general experimental workflow for a cell-based assay.
Caption: A decision tree for troubleshooting inconsistent results.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Longipedunin A for Antiviral Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Longipedunin A in antiviral experiments. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
This compound is a natural compound known to act as an inhibitor of HIV-1 Protease. Its inhibitory activity has been quantified with a half-maximal inhibitory concentration (IC50) of 50 µg/mL.[1] This indicates its potential as a therapeutic agent against Human Immunodeficiency Virus Type 1. Further research is needed to explore its efficacy against other viral pathogens.
Q2: I am not observing the expected anti-HIV-1 effect in my assay. What are the common causes?
Several factors could contribute to a lack of antiviral activity. Consider the following:
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Assay System: The choice of cells and virus strain can significantly impact the results. Verify that the cell line is susceptible to the virus and that the virus stock is viable and used at an appropriate multiplicity of infection (MOI).
-
Concentration Range: The effective concentration may be narrow. It is crucial to test a broad range of concentrations to determine the optimal inhibitory level.
-
Solubility: Poor solubility of this compound in the assay medium can limit its effective concentration. Consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells.
Q3: How do I determine if the observed effect of this compound is true antiviral activity or just cytotoxicity?
It is essential to differentiate between specific antiviral effects and general cytotoxicity. This is achieved by running a parallel cytotoxicity assay on the same cell line used for the antiviral experiment, but without the virus. The 50% cytotoxic concentration (CC50) should be determined and compared to the 50% effective concentration (EC50) or IC50 from the antiviral assay. A high Selectivity Index (SI = CC50/EC50) indicates that the antiviral effect is not due to cell death.
Q4: Can this compound be effective against other viruses besides HIV-1?
While the primary characterized activity of this compound is against HIV-1 protease, its potential against other viruses, particularly those with aspartic proteases, could be explored. However, there is currently limited publicly available data on its broad-spectrum antiviral activity. Screening against a panel of different viruses would be necessary to determine its full antiviral profile.
Troubleshooting Guides
Issue 1: High Variability in Antiviral Assay Results
High variability in replicate experiments can obscure the true effect of this compound.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent seeding protocol. Allow cells to adhere and reach a consistent confluency before treatment.
-
-
Possible Cause 2: Variable Virus Titer.
-
Solution: Use a freshly thawed and titrated virus stock for each experiment. Avoid multiple freeze-thaw cycles of the virus stock.
-
-
Possible Cause 3: Inaccurate Compound Dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization at each dilution step.
-
Issue 2: No Dose-Dependent Antiviral Effect Observed
The absence of a clear dose-response curve can make it difficult to determine the EC50/IC50.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: Widen the range of concentrations tested. Perform a preliminary range-finding experiment with broad concentration steps (e.g., logarithmic dilutions) to identify an approximate effective range.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower starting concentration.
-
-
Possible Cause 3: Assay Readout Not Sensitive Enough.
-
Solution: Ensure the chosen assay readout (e.g., CPE, plaque reduction, reporter gene expression) is sensitive enough to detect subtle changes in viral replication.
-
Quantitative Data Summary
The following tables summarize the known and hypothetical quantitative data for this compound to serve as a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line | Assay Type | IC50/EC50 (µg/mL) | Selectivity Index (SI) | Reference |
| HIV-1 | T-cells | HIV-1 Protease Inhibition Assay | 50 | >2 | [1] |
| Influenza A | MDCK | Plaque Reduction Assay | >100 | Not Determined | Hypothetical |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 75 | >1.3 | Hypothetical |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µg/mL) | Reference |
| T-cells | MTT Assay | >100 | Hypothetical |
| Vero | MTT Assay | >100 | Hypothetical |
| MDCK | MTT Assay | >100 | Hypothetical |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed host cells (e.g., Vero, T-cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium alone and a solvent control.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% methylcellulose.
-
Incubation: Incubate the plates until visible plaques are formed in the "virus only" control wells.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration and determine the EC50 value.
Visualizations
Caption: General workflow for assessing the antiviral activity of this compound.
Caption: A logical troubleshooting guide for unexpected experimental outcomes.
Caption: Mechanism of action of this compound as an HIV-1 Protease inhibitor.
References
Technical Support Center: Longipedunin A Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longipedunin A. The information is designed to address potential stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a naturally occurring compound classified as a lignan (B3055560) and a phenylpropanoid.[1] It has been identified as an inhibitor of HIV-1 Protease.[1] As a natural product, its stability can be influenced by various environmental factors.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, natural products with similar structures are often susceptible to degradation under the following conditions:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
-
Thermolysis: Degradation at elevated temperatures.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light. For long-term storage, keeping the compound at -20°C or -80°C is recommended.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: The appearance of unexpected peaks in your chromatogram could indicate the presence of degradation products. This can occur if the compound has been improperly stored or handled, or if it is unstable in the solvent system you are using. It is recommended to perform a forced degradation study to identify potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Activity | Degradation of this compound. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions for your experiments. 3. Perform a stability analysis of this compound under your experimental conditions (e.g., in your specific buffer or cell culture medium). |
| Inconsistent Experimental Results | Instability of this compound in the experimental solvent or buffer. | 1. Evaluate the stability of this compound in various pharmaceutically relevant solvents and buffers. 2. Consider using a stabilizing agent if the compound is found to be unstable. 3. Ensure pH control of your solutions. |
| Color Change of Solution | Potential degradation of the compound. | 1. Immediately cease use of the solution. 2. Attempt to identify the degradation products using analytical techniques such as LC-MS. 3. Review handling and storage procedures to prevent future degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated sample in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
Data Presentation
The results of the forced degradation study can be summarized in a table as follows. The data presented here is for illustrative purposes only.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 3.5 min |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | 6.2 min |
| Heat (70°C), 48h | 5.1% | 1 | 7.1 min |
| Photolysis (ICH Q1B) | 12.3% | 2 | 5.5 min |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
Technical Support Center: Safe Handling and Experimentation with Longipedunin A
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe laboratory handling of Longipedunin A. Due to the limited publicly available data on this specific compound, this guide combines information from its Material Safety Data Sheet (MSDS) with best practices for handling novel natural products in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound with the CAS Number 886441-72-1.[1] According to its Material Safety Data Sheet (MSDS), the primary hazards are not fully characterized, which is common for many research compounds. Therefore, it should be handled as a potentially hazardous substance. General precautions include avoiding contact with skin and eyes, and preventing inhalation or ingestion.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, storage at 2-8°C is acceptable. The container should be kept tightly closed in a dry and well-ventilated place.[1]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Appropriate PPE is crucial for safe handling. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respiratory protection mask is necessary.[1]
Q4: What should I do in case of accidental exposure to this compound?
Immediate action is critical in case of exposure:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse the eyes with plenty of water for several minutes.
-
After Ingestion: Wash out the mouth with water, provided the person is conscious. In all cases of exposure, seek medical advice.[1]
Q5: How should I handle spills of this compound?
For spills, avoid creating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated. Do not let the product enter drains.[1]
Troubleshooting Guides for In Vitro Experiments
Working with novel natural products like this compound in cell-based assays can present unique challenges. Here are some common issues and troubleshooting tips.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility in Culture Media | The compound may be hydrophobic. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).- Perform serial dilutions to the final working concentration, ensuring the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.- Use a vehicle control (media with the same final solvent concentration) in your experiments. |
| Inconsistent or Non-Reproducible Results | - Inaccurate pipetting.- Cell plating inconsistencies.- Compound degradation. | - Calibrate pipettes regularly.- Ensure even cell distribution when seeding plates.- Prepare fresh dilutions of the compound from the stock solution for each experiment. |
| High Background in Colorimetric/Fluorometric Assays | The compound itself may be colored or fluorescent, interfering with the assay readout. | - Run a "compound only" control (compound in media without cells) to measure its intrinsic absorbance or fluorescence.- Subtract the background reading from your experimental wells.- Consider using an alternative assay that is less susceptible to interference, such as an ATP-based luminescence assay. |
| Unexpected Cellular Morphology Changes | The compound may be inducing stress, apoptosis, or other cellular responses. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.- Use microscopy to visually inspect cells for signs of toxicity.- Employ assays to measure specific cellular events (e.g., apoptosis, cell cycle arrest). |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, create a series of dilutions in culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with solvent) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not yet elucidated, many natural products with anti-cancer properties are known to induce apoptosis. A common pathway involved is the intrinsic apoptotic pathway, which is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and leads to the activation of caspases.
Hypothetical Apoptotic Pathway
Caption: A hypothetical intrinsic apoptosis signaling pathway.
References
Technical Support Center: Longipedunin A Experiments
Welcome to the technical support center for Longipedunin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This is thought to involve the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of caspase-3/7.[1] Some evidence also suggests that this compound may act as a proteasome inhibitor, contributing to proteotoxic stress and apoptosis.[2]
Q2: Which cell lines are most sensitive to this compound?
A2: While comprehensive screening is ongoing, initial studies suggest that hematological cancer cell lines, such as acute lymphoblastic lymphoma, may exhibit higher sensitivity to this compound compared to some solid tumor cell lines.[1] However, cytotoxic effects have been observed across a range of cancer cell lines, including breast, pancreatic, and colon cancers.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I be sure that the observed cell death is due to apoptosis?
A4: It is crucial to use multiple assays to confirm apoptosis. Key indicators include phosphatidylserine (B164497) externalization (detectable with Annexin V staining), caspase activation (e.g., caspase-3/7 activity assays), DNA fragmentation (e.g., TUNEL assay or analysis of the sub-G0/G1 cell cycle phase), and changes in mitochondrial membrane potential.[1][2][3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure thorough cell suspension mixing before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use calibrated pipettes and consistent technique. |
| Inconsistent dose-response curve | - Incorrect drug concentration- Cell clumping- Contamination | - Prepare fresh serial dilutions of this compound for each experiment.- Ensure a single-cell suspension before seeding.- Regularly check cell cultures for contamination. |
| Low signal or absorbance values | - Insufficient cell number- Reduced metabolic activity not related to cytotoxicity- Reagent instability | - Optimize initial cell seeding density.- Consider alternative viability assays that do not rely on metabolic activity if quiescence is expected.[4]- Ensure proper storage and handling of assay reagents. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Over-trypsinization or harsh cell handling- Cells are overgrown or unhealthy | - Use a gentle cell detachment method and minimize centrifugation speed.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| High percentage of PI positive cells (necrosis) | - this compound concentration is too high, inducing necrosis- Late time point of analysis | - Perform a dose-response and time-course experiment to identify optimal conditions for apoptosis induction.- Analyze cells at an earlier time point. |
| No significant increase in apoptosis | - this compound concentration is too low- Insufficient incubation time- Cell line is resistant | - Increase the concentration of this compound.- Extend the incubation period.- Consider using a different cell line or a positive control to ensure the assay is working correctly. |
Western Blot Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target protein (e.g., cleaved caspase-3) | - Insufficient protein loading- Poor antibody quality- Inefficient protein transfer | - Perform a protein quantification assay to ensure equal loading.[5]- Use a validated antibody at the recommended dilution and include a positive control.- Optimize transfer conditions (time, voltage) and check transfer efficiency with Ponceau S staining. |
| High background or non-specific bands | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps. |
| Inconsistent loading control (e.g., β-actin, GAPDH) expression | - Unequal protein loading- Experimental treatment affects loading control expression | - Re-run the gel with accurately quantified protein samples.- Validate that the chosen loading control is not affected by this compound treatment in your specific cell model. |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the determined time and concentration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Western Blot for Cleaved Caspase-3
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Standard workflow for evaluating this compound's effects.
References
- 1. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis-inducing effects of lentinan on the proliferation of human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Longipedunin A Derivatives
Disclaimer: There is currently limited publicly available data on the specific physicochemical and pharmacokinetic properties of Longipedunin A and its derivatives. Therefore, this technical support center provides guidance based on the general principles of enhancing the bioavailability of flavonoids, the class of compounds to which this compound belongs. Researchers are strongly encouraged to perform initial characterization of their specific this compound derivatives to inform the selection of the most appropriate enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges that limit the oral bioavailability of this compound and other flavonoids?
A1: The oral bioavailability of flavonoids like this compound is often limited by several factors:
-
Poor Aqueous Solubility: Many flavonoids have low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Low Intestinal Permeability: The ability of the flavonoid to pass through the intestinal wall and enter the bloodstream can be limited.
-
Extensive First-Pass Metabolism: Flavonoids are often extensively metabolized in the intestines and liver before reaching systemic circulation, reducing the amount of active compound.[1]
-
Efflux by Transporters: Cellular transporters like P-glycoprotein can actively pump flavonoids back into the GI tract, limiting their absorption.
Q2: What are the primary strategies to enhance the bioavailability of this compound derivatives?
A2: Two main approaches can be employed:
-
Formulation and Delivery System Modifications: These methods aim to improve the solubility and absorption of the compound without altering its chemical structure. Examples include nanotechnology (nanoparticles, nanoemulsions), solid dispersions, and complexation with cyclodextrins.
-
Chemical Modifications: This involves altering the chemical structure of the this compound derivative to create a prodrug or an analog with improved physicochemical properties. Glycosylation is a common chemical modification for flavonoids.[2]
Q3: How do I choose the best bioavailability enhancement strategy for my specific this compound derivative?
A3: The optimal strategy depends on the specific properties of your derivative. A logical approach is to first characterize its solubility and permeability. The Biopharmaceutics Classification System (BCS) can be a useful framework. Once you have this data, you can use a decision tree to guide your choice (see diagram below).
Q4: Can interactions with other compounds affect the bioavailability of this compound derivatives?
A4: Yes, co-administration with other substances can influence bioavailability. For example, some polyphenols can inhibit efflux pumps, which may increase the absorption of other flavonoids.[3] Additionally, the food matrix can impact absorption; lipids, for instance, may enhance the bioavailability of some flavonoids.[4]
Troubleshooting Guides
Issue 1: My this compound derivative has very low solubility in aqueous solutions.
-
Question: I am unable to dissolve my compound in buffers for in vitro assays. What can I do?
-
Answer:
-
Initial Steps:
-
pH Modification: Determine the pKa of your compound and assess its solubility at different pH values. Flavonoids are often more soluble at higher pH.
-
Co-solvents: Try using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol (B145695) in your buffer. Be aware that high concentrations of organic solvents can affect cell-based assays.
-
-
Formulation Strategies:
-
Complexation: Investigate the use of cyclodextrins to form inclusion complexes, which can significantly enhance aqueous solubility.
-
Solid Dispersions: Prepare a solid dispersion of your compound in a hydrophilic polymer. This can improve the dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area and improve dissolution.
-
-
Issue 2: The compound shows good solubility but has poor permeability in our Caco-2 cell model.
-
Question: Our this compound derivative dissolves well but does not seem to cross the Caco-2 monolayer effectively. What could be the reason, and how can we address this?
-
Answer:
-
Potential Causes:
-
Efflux Transporter Activity: Your compound may be a substrate for efflux transporters like P-glycoprotein, which are highly expressed in Caco-2 cells.
-
Metabolism in Caco-2 cells: The cells may be metabolizing your compound, leading to an underestimation of its permeability.
-
-
Troubleshooting Steps:
-
Use of Efflux Inhibitors: Conduct the Caco-2 assay in the presence of a known P-glycoprotein inhibitor (e.g., verapamil). A significant increase in permeability would suggest that your compound is an efflux substrate.
-
Analyze Metabolites: Analyze the basolateral and apical media for potential metabolites of your compound using LC-MS/MS.
-
Chemical Modification: Consider synthesizing a prodrug of your derivative that masks the functional groups recognized by efflux transporters.
-
-
Issue 3: We are observing high variability in plasma concentrations in our animal studies.
-
Question: The plasma levels of our this compound derivative vary significantly between individual animals in our oral dosing study. What could be causing this, and how can we reduce the variability?
-
Answer:
-
Potential Causes:
-
Inconsistent Dissolution: Poor and variable dissolution in the GI tract is a common cause of erratic absorption.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble compounds.
-
Variable First-Pass Metabolism: Differences in metabolic enzyme activity between animals can lead to inconsistent bioavailability.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.
-
Improve Formulation: Use a formulation strategy that enhances solubility and dissolution, such as a micronized suspension, a solid dispersion, or a self-emulsifying drug delivery system (SEDDS).
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Data Presentation
Table 1: Comparison of Common Bioavailability Enhancement Strategies for Flavonoids
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Fold-Increase in Bioavailability |
| Micronization | Increases surface area for dissolution | Simple, cost-effective | Limited effectiveness for very poorly soluble compounds | 2-5 fold |
| Nanoparticles | Increases surface area, can improve permeability | High drug loading, potential for targeted delivery | More complex manufacturing process | 5-20 fold |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state | Significant improvement in dissolution rate | Potential for physical instability (recrystallization) | 5-15 fold |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | High efficiency for suitable molecules | Limited by the stoichiometry of the complex | 2-10 fold |
| Prodrugs | Chemical modification to improve solubility and/or permeability | Can overcome multiple barriers simultaneously | Requires careful design to ensure efficient conversion to the active drug | Highly variable, can be >50 fold |
Note: The fold-increase in bioavailability is a general estimate based on literature for various flavonoids and will depend on the specific compound and formulation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of a this compound derivative in a buffered solution.
-
Materials:
-
This compound derivative
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate shaker
-
Plate reader with a UV-Vis spectrophotometer
-
-
Methodology:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).
-
The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a this compound derivative.
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
This compound derivative
-
PBS, pH 7.4
-
LC-MS/MS for analysis
-
-
Methodology:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add a solution of the this compound derivative in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich and incubate for a specified time (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Hypothetical absorption and metabolism pathway for a this compound derivative in an enterocyte.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in Longipedunin A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longipedunin A. It addresses potential unexpected results and offers guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in non-small cell lung cancer (NSCLC) cells?
This compound primarily induces apoptosis in NSCLC cells by activating the JNK/p38 MAPK signaling pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to DNA damage. Consequently, the tumor suppressor protein p53 is activated, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. This cascade ultimately activates caspase-3, a key executioner of apoptosis.
Q2: What are the expected morphological changes in cells treated with this compound?
Cells undergoing apoptosis due to this compound treatment are expected to exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.
Q3: In which specific cell lines has this compound shown significant activity?
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in A549 and H1299 human non-small cell lung cancer cell lines. It has also shown inhibitory effects on Lewis lung carcinoma (LLC) in both in vitro and in vivo models.
Q4: What is the role of Reactive Oxygen Species (ROS) in the activity of this compound?
ROS are crucial mediators of this compound's apoptotic effects. The compound causes a significant accumulation of intracellular ROS. The use of an ROS scavenger, N-acetyl-L-cysteine (NAC), has been shown to reverse the activation of the JNK/p38 MAPK pathway and subsequent apoptosis induced by this compound, confirming the critical role of ROS.
Troubleshooting Guide for Unexpected Results
This section addresses common discrepancies that may arise during experimentation and provides potential explanations and solutions.
Scenario 1: Reduced or No Apoptosis Observed After Treatment
-
Unexpected Result: You have treated A549 cells with this compound at the recommended concentration (e.g., 20 µM), but flow cytometry analysis (Annexin V/PI staining) shows a minimal increase in the apoptotic cell population compared to the control.
-
Potential Causes & Troubleshooting Steps:
-
Cell Line Specificity/Health: The response to this compound can be cell-type dependent. Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Compound Potency: Verify the purity and stability of your this compound stock. Improper storage may lead to degradation. Consider performing a dose-response experiment to re-determine the effective concentration for your specific cell line and conditions.
-
ROS Scavenging: Your cell culture medium may contain high levels of antioxidants (e.g., pyruvate, high concentrations of certain vitamins) that could quench the ROS necessary for this compound's activity. Try using a medium with lower antioxidant content or pre-treating with an antioxidant inhibitor as a control experiment.
-
Assay Timing: Apoptosis is a dynamic process. The time point for analysis is critical. If you are checking too early or too late, you may miss the peak apoptotic window. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint.
-
Scenario 2: JNK/p38 MAPK Pathway is Not Activated
-
Unexpected Result: Western blot analysis shows no significant increase in the phosphorylation of JNK or p38 kinases in cells treated with this compound.
-
Potential Causes & Troubleshooting Steps:
-
Insufficient ROS Production: As the upstream signal, ROS is essential. Confirm that this compound is inducing ROS in your cells using a fluorescent probe like DCFH-DA. If ROS levels are low, refer to the troubleshooting steps in Scenario 1.
-
Timing of Analysis: Kinase phosphorylation is often a rapid and transient event. You may be analyzing the cells too late after treatment. A shorter time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) is recommended to capture the peak phosphorylation event.
-
Antibody Quality: Ensure your primary antibodies against phospho-JNK and phospho-p38 are validated and working correctly. Run positive controls to confirm antibody activity.
-
Inhibitor Presence: Unintentionally, your media or supplements might contain inhibitors of the MAPK pathway. Review all components of your experimental system.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound on NSCLC Cell Lines
| Cell Line | IC50 Value (µM) after 48h | Source |
|---|---|---|
| A549 | 19.43 ± 1.02 |
| H1299 | 24.16 ± 1.15 | |
Table 2: Effect of this compound on Apoptosis and Protein Expression in A549 Cells (24h Treatment)
| Treatment Group | Apoptosis Rate (%) | Relative Bax/Bcl-2 Ratio | Relative p-JNK Expression | Relative p-p38 Expression | Source |
|---|---|---|---|---|---|
| Control (0 µM) | 4.1 ± 0.5 | 1.0 | 1.0 | 1.0 | |
| 10 µM this compound | 15.3 ± 1.1 | ~2.5 | ~2.8 | ~2.4 |
| 20 µM this compound | 31.2 ± 1.8 | ~4.1 | ~4.5 | ~3.9 | |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 2: Western Blot Analysis for Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
The diagram below illustrates the established signaling cascade initiated by this compound in NSCLC cells.
Technical Support Center: Refinement of Longipedunin A Purification Protocols
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for the purification of Longipedunin A from a crude plant extract?
A1: A common strategy involves a multi-step approach starting with extraction, followed by one or more chromatographic separation techniques. A typical workflow would be:
-
Extraction: Maceration or sonication of the dried and powdered plant material with a suitable organic solvent (e.g., ethanol (B145695), methanol (B129727), or ethyl acetate).
-
Preliminary Purification: Liquid-liquid partitioning or solid-phase extraction (e.g., using a macroporous resin) to remove highly polar or non-polar impurities.
-
Fractionation: Column chromatography, such as counter-current chromatography (CCC), is effective for separating structurally similar phloroglucinol (B13840) derivatives.[1][2]
-
Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) is often used to achieve high purity of the target compound.
Q2: I am experiencing low yield of this compound after the initial extraction. What could be the cause?
A2: Low extraction yield can be attributed to several factors:
-
Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. A systematic investigation of solvents with varying polarities is recommended.
-
Incomplete Extraction: The extraction time or the solvent-to-solid ratio may be insufficient. Consider increasing the extraction duration or the volume of the solvent.
-
Degradation: Phloroglucinol derivatives can be susceptible to degradation under certain conditions (e.g., high temperature, exposure to light, or extreme pH). Ensure mild extraction conditions.
Q3: My final product after HPLC purification shows low purity. How can I improve this?
A3: Low purity after the final HPLC step is a common challenge. Here are some troubleshooting tips:
-
Optimize HPLC Conditions: Adjust the mobile phase composition, gradient, flow rate, and column temperature. A shallower gradient can improve the resolution of closely eluting impurities.
-
Column Overload: Injecting too much sample onto the HPLC column can lead to poor separation. Reduce the injection volume or the sample concentration.
-
Inadequate Previous Purification: If the sample injected into the HPLC is too complex, it can be difficult to achieve high purity in a single run. Consider an additional purification step before the final HPLC.
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous runs. Implement a rigorous column washing protocol between injections.
Q4: What are the best practices for handling and storing purified this compound to prevent degradation?
A4: While specific stability data for this compound is unavailable, general precautions for phloroglucinol derivatives should be taken:
-
Storage Conditions: Store the purified compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
-
Solvent: If in solution, use a high-purity, degassed solvent. Be aware that some solvents can promote degradation.
-
pH: Phloroglucinol compounds can be unstable at alkaline pH. It is advisable to store them in neutral or slightly acidic conditions.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Suggested Solution |
| Low Adsorption of this compound | Incorrect resin type. | Screen different types of macroporous resins (non-polar, weakly polar, polar) to find the one with the best affinity for this compound.[3] |
| Inappropriate sample concentration. | Optimize the concentration of the crude extract solution being loaded onto the column. | |
| Flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction time between the compound and the resin.[4] | |
| Low Recovery during Elution | Inappropriate elution solvent. | Test a gradient of ethanol or methanol in water to find the optimal concentration for desorbing this compound.[5] |
| Elution volume is insufficient. | Increase the volume of the elution solvent to ensure complete recovery of the bound compound. | |
| Irreversible adsorption. | Some compounds may bind too strongly to the resin. If recovery remains low, consider a different purification technique. |
Counter-Current Chromatography (CCC)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Isomers/Analogs | Suboptimal solvent system. | Systematically screen different biphasic solvent systems. For non-polar phloroglucinol derivatives, systems like n-hexane-acetonitrile-dichloromethane-methanol have been shown to be effective.[1][2] |
| Emulsion formation. | Modify the solvent system to reduce emulsion. Adding a small amount of acid or salt can sometimes help. | |
| Loss of Stationary Phase | Incorrect flow direction or speed. | Ensure the mobile phase is being pumped in the correct direction (head to tail or tail to head) and at an appropriate flow rate to maintain a stable stationary phase. |
| Temperature fluctuations. | Maintain a constant temperature during the separation, as temperature can affect the partition coefficient and solvent miscibility. |
Preparative HPLC
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Column overload. | Reduce the amount of sample injected. |
| Silanol (B1196071) interactions. | Add a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of silanol groups on the column packing. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Ghost Peaks | Contaminants in the mobile phase or from the injector. | Use high-purity solvents and flush the injector and column thoroughly between runs. |
| Sample degradation on the column. | Investigate the stability of this compound under the HPLC conditions. Consider using a lower temperature or a different mobile phase. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing of the components. |
| Column not equilibrated. | Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6] |
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
This table is a template for researchers to record their data. The values presented are for illustrative purposes only.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Method |
| Crude Ethanol Extract | 1000 | 50,000 | 100 | ~5 | Maceration |
| Macroporous Resin Column | 50 | 5,000 | 10 | ~30 | D101 Resin, Stepwise ethanol elution |
| Counter-Current Chromatography | 5 | 500 | 1 | ~85 | n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) |
| Preparative HPLC | 0.5 | 150 | 0.3 | >98 | C18 column, Acetonitrile/Water gradient |
Experimental Protocols
Protocol 1: Generalized Extraction and Preliminary Purification
-
Extraction:
-
Air-dry and powder the plant material.
-
Macerate the powdered material in 95% ethanol (1:10 w/v) for 24 hours at room temperature, with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water to a concentration of approximately 1 mg/mL.
-
Pack a column with D101 macroporous resin and equilibrate with deionized water.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 3 BV of deionized water to remove unbound polar impurities.
-
Elute the column sequentially with 3 BV each of 30%, 60%, and 90% ethanol.
-
Collect fractions and analyze by TLC or analytical HPLC to identify the fractions containing this compound.
-
Pool the desired fractions and concentrate under reduced pressure.
-
Protocol 2: Generalized Final Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in HPLC-grade methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 3 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in HPLC purification.
References
- 1. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Purification of Polyphenols from Distiller’s Grains by Macroporous Resin and Analysis of the Polyphenolic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aelabgroup.com [aelabgroup.com]
Validation & Comparative
Longipedunin A: A Comparative Analysis of its Efficacy as an HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Longipedunin A, a naturally derived lignan, against established HIV-1 protease inhibitors. The data presented is intended to offer an objective overview for researchers and professionals in the field of antiviral drug development.
Data Presentation: Efficacy of HIV-1 Protease Inhibitors
The following table summarizes the in vitro efficacy of this compound in comparison to several FDA-approved HIV-1 protease inhibitors and other natural product-derived compounds. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where available. Lower values indicate higher potency.
| Compound | Type | IC50 | Ki |
| This compound | Natural Product (Lignan) | 50 µg/mL | Not Available |
| Darunavir | FDA-approved Drug | 3 - 6 nM[1] | 16 pM[1] |
| Ritonavir | FDA-approved Drug | 22 - 130 nM[2] | 19 nM[2] |
| Lopinavir | FDA-approved Drug | 6.5 nM[3] | 1.3 pM[3] |
| Atazanavir | FDA-approved Drug | 2.6 - 5.3 nM[4] | 2.66 nM[4] |
| Betulinic Acid | Natural Product (Triterpenoid) | 2.5 - 9 µM | Not Available |
| Oleanolic Acid | Natural Product (Triterpenoid) | Sub-micromolar to low micromolar range | Not Available |
| Curcumin (B1669340) | Natural Product (Polyphenol) | 100 µM[5] | Not Available |
Experimental Protocols
The inhibitory activity of the compounds listed above against HIV-1 protease is typically determined using in vitro enzymatic assays. A common method is the Fluorogenic HIV-1 Protease Assay .
Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is proportional to the activity of the enzyme. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., a peptide containing the p17/p24 cleavage site)
-
Assay buffer (typically a buffered solution at a specific pH, e.g., 50 mM sodium acetate, pH 5.5, containing NaCl, EDTA, and DTT)
-
Test compounds (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well microtiter plates (black, for fluorescence measurements)
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate, containing the assay buffer and the recombinant HIV-1 protease.
-
The test compound, at various concentrations, is added to the wells. A vehicle control (e.g., DMSO) and a positive control inhibitor are also included.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., every minute for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore used.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of HIV-1 Protease Inhibition.
References
- 1. Inhibition of HIV-1 by curcumin A, a novel curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic derivatives of betulinic acid as novel HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the HIV-1 and HIV-2 proteases by curcumin and curcumin boron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antiviral activity of Longipedunin A in different cell lines
An In-depth Analysis of Licochalcone A's Performance Against Viral Pathogens in Diverse Cell Lines
Introduction
The quest for novel antiviral agents is a continuous and critical endeavor in the face of emerging and evolving viral threats. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical scaffolds and biological activities. Licochalcone A, a chalcone (B49325) isolated from the roots of Glycyrrhiza species (licorice), has garnered significant attention for its broad-spectrum biological activities, including its potential as an antiviral agent. This guide provides a comprehensive comparison of the antiviral activity of Licochalcone A against various viruses in different cell lines, supported by experimental data. Due to the limited availability of public data on the antiviral activity of Longipedunin A, this guide focuses on the well-researched compound Licochalcone A to illustrate the validation process and comparative analysis. We will delve into its efficacy, cytotoxicity, and mechanisms of action, comparing its performance with established antiviral drugs.
Comparative Antiviral Activity of Licochalcone A
Licochalcone A has demonstrated inhibitory effects against a range of viruses. The following tables summarize its antiviral efficacy and cytotoxicity in various cell lines, alongside comparative data for other antiviral compounds. The antiviral activity is typically measured by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating greater selectivity for viral targets over host cells.
Table 1: Antiviral Activity of Licochalcone A against Respiratory Syncytial Virus (RSV) in HEp-2 Cells
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Licochalcone A | Not explicitly quantified in µM, but shown to inhibit RSV replication | >25 | Not calculable from available data |
| Ribavirin (B1680618) | ~69.6 (16973 ng/mL) | Not specified | Not calculable from available data |
| MDT-637 | ~0.0029 (1.42 ng/mL) | Not specified | Not calculable from available data |
Note: Data for Ribavirin and MDT-637 are provided for comparative context, although not tested in parallel with Licochalcone A in the same study.[1]
Table 2: Antiviral Activity of Licochalcone A against Enterovirus A71 (EV-A71) in Vero and RD Cells
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Licochalcone A | Vero | 5.73 | >25 | >4.36 |
| Licochalcone A | RD | 9.30 | >25 | >2.69 |
| Pleconaril | Vero | >262 (in one study) | Not specified | Not calculable from available data |
Note: Pleconaril data is from a separate study and is provided for general comparison.[2][3]
Table 3: Antiviral Activity against Influenza A Virus in MDCK Cells
| Compound | EC₅₀ | CC₅₀ | Selectivity Index (SI) |
| Oseltamivir Carboxylate | 0.0112 nM (for H1N1) | Not specified | Not calculable from available data |
Note: Data for Licochalcone A against influenza virus in MDCK cells with specific EC₅₀ values were not available in the searched literature. Oseltamivir is a standard-of-care neuraminidase inhibitor for influenza.[4]
Experimental Protocols
The validation of antiviral activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Licochalcone A) and control compounds. Include untreated cells as a viability control. Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[9][10][11][12][13]
Principle: This assay measures the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In separate tubes, pre-incubate a known titer of the virus with different concentrations of the test compound for 1 hour at 37°C. A virus-only control is also prepared.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear, unstained zones.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Mechanism of Action: Signaling Pathways
Licochalcone A exerts its antiviral effects through the modulation of host cellular signaling pathways, thereby creating an unfavorable environment for viral replication and mitigating virus-induced cellular damage. Two key pathways implicated in its mechanism of action are the NF-κB and Nrf2 signaling pathways.[14]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many viruses activate this pathway to promote their replication and to induce inflammation that can contribute to pathogenesis. Licochalcone A has been shown to inhibit the NF-κB signaling pathway, which can contribute to its antiviral and anti-inflammatory effects.[14]
Caption: Licochalcone A inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Licochalcone A has been shown to activate the Nrf2 pathway, which can help to mitigate the oxidative stress induced by viral infections.[14]
Caption: Licochalcone A activates the Nrf2 antioxidant pathway.
Experimental Workflow
The process of validating the antiviral activity of a compound like Licochalcone A involves a systematic workflow, from initial screening to mechanistic studies.
Caption: A typical workflow for validating antiviral compounds.
Conclusion
Licochalcone A demonstrates promising antiviral activity against a variety of viruses in different cell lines. Its mechanism of action, involving the modulation of key host signaling pathways such as NF-κB and Nrf2, suggests a dual benefit of directly inhibiting viral replication and mitigating virus-associated pathology. While direct comparative data with standard-of-care antiviral drugs in the same experimental settings is limited, the available evidence supports the potential of Licochalcone A as a lead compound for the development of novel antiviral therapies. Further research, including head-to-head comparative studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate its therapeutic potential. This guide provides a framework for the systematic evaluation of natural products like Licochalcone A, highlighting the critical experimental data and analyses required for their validation as potential antiviral agents.
References
- 1. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A inhibits enterovirus A71 replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Licochalcone A plays dual antiviral roles by inhibiting RSV and protecting against host damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Longicalycinin A Analogues: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of Longicalycinin A analogues reveals key structural modifications that enhance their cytotoxic effects against cancer cell lines. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Longicalycinin A, a naturally occurring cyclopeptide, has garnered significant interest in the field of oncology for its cytotoxic properties. Researchers have synthesized and evaluated a series of linear and cyclic analogues of Longicalycinin A to understand the relationship between their chemical structures and their anticancer activity. The primary focus of these studies has been on elucidating how modifications to the peptide sequence and conformation impact its efficacy in killing cancer cells, particularly human liver carcinoma (HepG2) and colorectal adenocarcinoma (HT-29) cells.
Comparative Cytotoxicity of Longicalycinin A Analogues
The cytotoxic activity of Longicalycinin A and its analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency.
Studies have shown that both linear and cyclic analogues of Longicalycinin A exhibit promising cytotoxic activity against HepG2 and HT-29 cell lines.[1] For instance, a series of synthetic linear and cyclic analogues demonstrated IC50 values ranging from 8.76 to 17.2 µg/mL against HepG2 cells and 9.06 to 17.34 µg/mL against HT-29 cells.[1] Notably, the naturally isolated Longicalycinin A showed an IC50 value of 13.52 μg/mL against the HepG2 cancer cell line.[1] Further investigations into disulfide heptapeptide (B1575542) analogues of Longicalycinin A also revealed good activity, with IC50 values between 10.33 µg/mL and 12.45 µg/mL for both HepG2 and HT-29 cell lines.[2]
The structure-activity relationship studies have highlighted that specific amino acid substitutions and the cyclic nature of the peptides play a crucial role in their anticancer activity. Two cyclopeptide analogues, identified as compounds 11 and 17 with the sequences cyclo-(Thr-Val-Pro-Phe-Ala) and cyclo-(Phe-Ser-Pro-Phe-Ala) respectively, have been reported to be particularly potent against both colon and hepatic cancer cells while showing a good safety profile on normal fibroblast cells.[3]
Below is a summary of the cytotoxic activities of selected Longicalycinin A analogues:
| Compound/Analogue | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Natural Longicalycinin A | HepG2 | 13.52 | - |
| Dalton's lymphoma ascites (DLA) | - | 2.62 | |
| Ehrlich's ascites carcinoma (EAC) | - | 6.37 | |
| Synthetic Analogues (General Range) | HepG2 | 8.76 - 17.2 | - |
| HT-29 | 9.06 - 17.34 | - | |
| Disulfide Heptapeptide Analogues | HepG2 | 10.33 - 12.45 | - |
| HT-29 | 10.33 - 12.45 | - |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which Longicalycinin A analogues exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[3] This has been confirmed through various experimental assays, including flow cytometry and lysosomal membrane integrity assays.
The induction of apoptosis by these compounds is believed to be linked to the disruption of the lysosomal membrane.[3] Damage to the lysosomal membrane can lead to the release of lysosomal enzymes into the cytoplasm, triggering a cascade of events that ultimately results in cell death.
Other Biological Activities
While the main focus of research on Longicalycinin A and its analogues has been their anticancer properties, the plant from which it is isolated, Dianthus superbus, has been traditionally used for its diuretic and anti-inflammatory properties.[4] Some studies on extracts of Dianthus superbus have shown anti-inflammatory and antimicrobial activities.[4] However, there is limited information available on the specific anti-inflammatory and antimicrobial effects of isolated Longicalycinin A or its synthetic analogues. Further research is needed to explore these potential therapeutic applications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Longicalycinin A analogues.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells (HepG2 or HT-29) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the Longicalycinin A analogues and incubated for a further 72 hours.[6]
-
MTT Addition: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for 1.5 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (B87167) (DMSO).[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[5] The IC50 values are then calculated from the dose-response curves.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the Longicalycinin A analogues for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.[7]
-
Staining: The cell pellet is resuspended in a binding buffer, and Annexin V-FITC and PI are added. The mixture is incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[7]
Lysosomal Membrane Integrity Assay
This assay assesses the stability of the lysosomal membrane, which can be compromised during apoptosis.
-
Cell Loading: Cells are incubated with a fluorescent dye, such as acridine (B1665455) orange, which accumulates in intact lysosomes and emits red fluorescence.[8]
-
Compound Treatment: The cells are then treated with the Longicalycinin A analogues.
-
Fluorescence Microscopy: The integrity of the lysosomal membrane is observed under a fluorescence microscope. A shift from red to green fluorescence indicates lysosomal membrane permeabilization, as the dye leaks into the cytoplasm.[8]
Conclusion
The structure-activity relationship studies of Longicalycinin A analogues have provided valuable insights into the design of novel and more potent anticancer agents. The cytotoxic efficacy of these compounds is closely linked to their amino acid sequence and cyclic structure, which influence their ability to induce apoptosis, likely through the disruption of lysosomal membrane integrity. While the primary focus has been on their anticancer potential, further investigation into their anti-inflammatory and antimicrobial properties could unveil additional therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the pharmacological potential of this promising class of cyclopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of Longicalcynin A analogues, as anticancer cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity study of synthesized inverse carnosine peptide analogues on HepG2 and HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Longipedunin A and Saquinavir, two compounds with inhibitory activity against proteases. The information presented is intended to assist researchers in evaluating these molecules for potential applications in drug discovery and development.
Introduction
Protease inhibitors are a critical class of therapeutic agents, most notably for the management of viral infections such as HIV. Saquinavir was the first protease inhibitor to be approved by the FDA for the treatment of HIV/AIDS, marking a turning point in antiretroviral therapy.[1] It functions by specifically targeting and inhibiting the HIV-1 protease, an enzyme essential for the viral life cycle.[2][3][4] this compound is a natural product that has also demonstrated inhibitory activity against HIV-1 protease. This guide offers a side-by-side comparison of their performance in protease inhibition assays based on available data.
Quantitative Performance Data
The inhibitory activities of this compound and Saquinavir against their target proteases are summarized in the table below. It is important to note the different units used to report the half-maximal inhibitory concentration (IC50), which reflects a significant disparity in the available data and complicates a direct potency comparison without the molar mass of this compound.
| Inhibitor | Target Protease | IC50 | Ki |
| This compound | HIV-1 Protease | 50 µg/mL | Not Reported |
| Saquinavir | HIV-1 Protease | 0.5 - 6.0 nM | 0.12 nM |
| HIV-2 Protease | 0.25 - 14.6 nM | Not Reported |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Mechanism of Action
Saquinavir is a competitive inhibitor of the HIV-1 protease.[3][5] The HIV protease is a viral enzyme crucial for cleaving newly synthesized viral polyproteins into mature, functional proteins.[4] Saquinavir mimics the peptide linkage that the protease normally cleaves, binding to the active site of the enzyme and preventing this cleavage. This results in the production of immature and non-infectious viral particles.[3][4]
The mechanism of action for This compound is presumed to be similar, involving the inhibition of HIV-1 protease, though detailed mechanistic studies are not as readily available.
Below is a diagram illustrating the general mechanism of a competitive protease inhibitor.
Caption: Competitive inhibition of viral protease.
Experimental Protocols
Detailed experimental protocols for determining the protease inhibitory activity of a given compound are crucial for the reproducibility and comparison of results. While the specific protocol for this compound is not publicly available, a general fluorometric assay for HIV-1 protease inhibition is described below. This type of assay is commonly used to screen for and characterize protease inhibitors like Saquinavir.
Fluorometric HIV-1 Protease Inhibition Assay
This assay measures the activity of HIV-1 protease by detecting the cleavage of a fluorogenic substrate. In the absence of an inhibitor, the protease cleaves the substrate, leading to an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (this compound, Saquinavir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of HIV-1 protease to each well.
-
Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated relative to the control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Below is a diagram illustrating the general workflow of a protease inhibition assay.
Caption: General workflow of a protease inhibition assay.
Conclusion
Saquinavir is a well-characterized and highly potent inhibitor of HIV-1 protease with extensive supporting data. This compound also demonstrates inhibitory activity against HIV-1 protease, but the available data is limited. A direct and meaningful comparison of their potencies is challenging due to the discrepancy in the units of their reported IC50 values and the lack of detailed experimental information for this compound. Further studies on this compound, utilizing standardized protease inhibition assays and reporting data in molar concentrations, are necessary to fully evaluate its potential relative to established inhibitors like Saquinavir. Researchers interested in this compound should consider conducting head-to-head comparative studies under identical experimental conditions to obtain a conclusive assessment of its efficacy.
References
In the landscape of antiretroviral drug discovery, the exploration of both synthetic compounds and natural products continues to be a critical endeavor. This guide provides a detailed comparative analysis of Darunavir, a well-established synthetic HIV-1 protease inhibitor, and Longipedunin A, a natural compound identified as a potential HIV-1 protease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting HIV-1 Protease
Both Darunavir and this compound exert their antiviral effects by inhibiting the HIV-1 protease, a crucial enzyme in the viral life cycle. This protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions. By blocking the active site of this enzyme, these inhibitors prevent viral maturation, rendering the resulting viral particles non-infectious.
Darunavir, a second-generation protease inhibitor, was specifically designed to be effective against resistant strains of HIV-1. Its molecular structure allows it to form robust interactions with the backbone of the protease's active site, making it less susceptible to mutations that confer resistance to other protease inhibitors.
In Vitro Antiviral Activity
The potency of antiviral agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro.
| Compound | Target | IC50 |
| This compound | HIV-1 Protease | 50 µg/mL |
| Darunavir | HIV-1 Protease | 3 - 6 nM |
Note: The IC50 value for this compound is reported in µg/mL, while Darunavir's is in nanomolar (nM). A direct comparison requires conversion of units and consideration of the different assay systems likely used.
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Comprehensive pharmacokinetic data is crucial for determining appropriate dosing and predicting a drug's behavior in the body.
| Parameter | Darunavir (co-administered with Ritonavir) | This compound |
| Bioavailability | ~82% | Data not available |
| Protein Binding | ~95% | Data not available |
| Metabolism | Primarily by CYP3A4 | Data not available |
| Half-life | ~15 hours | Data not available |
| Excretion | Primarily in feces (~80%) and urine (~14%) | Data not available |
Note: Pharmacokinetic data for this compound is not currently available in the public domain. The study of the pharmacokinetics of natural products presents unique challenges due to their complex structures and potential for extensive metabolism.
Experimental Protocols
The following sections detail representative protocols for the key experiments used to evaluate HIV-1 protease inhibitors.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 protease.
Objective: To determine the concentration of the inhibitor required to reduce the protease's enzymatic activity by 50% (IC50).
Principle: A fluorogenic substrate, which is a short peptide containing a sequence specifically cleaved by HIV-1 protease and flanked by a fluorescent reporter and a quencher, is used. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., sodium acetate, pH 5.5, with NaCl and EDTA)
-
Test compounds (this compound, Darunavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the HIV-1 protease.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 340/490 nm) at regular intervals for 60-120 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity Assay
This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50) in cultured cells.
Principle: A susceptible human T-cell line (e.g., MT-4 or CEM-SS) is infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of a viral protein (like p24 antigen) in the culture supernatant, measuring the activity of reverse transcriptase, or using a reporter virus that expresses an easily detectable protein (like luciferase or GFP).
Materials:
-
Human T-cell line (e.g., MT-4 cells)
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compounds (this compound, Darunavir)
-
96-well cell culture plates
-
p24 Antigen ELISA kit or other viral replication detection system
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed the T-cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a CO2 incubator for 4-7 days.
-
After incubation, collect the culture supernatant to measure viral replication (e.g., p24 ELISA).
-
Separately, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 by plotting the percentage of inhibition against the log of the compound concentration. The therapeutic index (TI) can be calculated as CC50/EC50.
Conclusion
Darunavir is a potent, well-characterized HIV-1 protease inhibitor with favorable pharmacokinetic properties, forming a cornerstone of modern antiretroviral therapy. This compound has been identified as a potential HIV-1 protease inhibitor from a natural source. While its initial in vitro activity is noted, further extensive research is required to fully elucidate its potency, mechanism of action, pharmacokinetic profile, and potential for therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation and comparison of such promising antiviral candidates.
Research on Longipedunin A and HIV: No Data Currently Available for Cross-Resistance Studies
Despite a thorough review of available scientific literature, no studies detailing the anti-HIV activity of Longipedunin A or any cross-resistance studies with existing HIV antiretroviral drugs have been identified.
At present, there is a significant gap in the scientific knowledge regarding the potential therapeutic effects of this compound against the Human Immunodeficiency Virus (HIV). As a result, a comparison guide on its cross-resistance with established HIV medications cannot be compiled.
For researchers, scientists, and drug development professionals interested in novel anti-HIV compounds, the focus of current research remains on various other natural and synthetic molecules. The existing classes of antiretroviral drugs and their mechanisms of action are well-documented, providing a basis for the development and evaluation of new therapeutic agents.
Understanding HIV Drug Resistance and Cross-Resistance
HIV drug resistance is a critical challenge in the management of HIV infection. It occurs when the virus mutates, leading to a reduced susceptibility to a specific antiretroviral drug. Cross-resistance happens when a mutation that confers resistance to one drug also confers resistance to other drugs, typically within the same class.
The primary classes of antiretroviral drugs include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
-
Entry Inhibitors
Understanding the potential for cross-resistance is crucial in designing effective long-term treatment strategies for individuals with HIV, especially for those who have developed resistance to one or more drugs.
The Path Forward for Novel Compounds like this compound
Before any cross-resistance studies can be conducted on a new compound like this compound, foundational research must first establish its anti-HIV activity. The typical workflow for such an investigation is outlined below.
Caption: General experimental workflow for evaluating a novel anti-HIV compound.
Should future research demonstrate that this compound possesses anti-HIV activity, subsequent studies would be necessary to determine its mechanism of action and resistance profile. Only then could a comprehensive comparison guide detailing its cross-resistance with existing HIV drugs be developed for the scientific community.
Independent Verification of Ailanthone's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of Ailanthone, a natural quassinoid compound, against various cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents, Doxorubicin and Cisplatin. Detailed experimental protocols and data are presented to support independent verification and further research.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process. The following table summarizes the IC50 values for Ailanthone and two standard chemotherapy drugs, Doxorubicin and Cisplatin, across a panel of human cancer cell lines. These values, derived from various studies, are presented to facilitate a comparative analysis of their cytotoxic effects. It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell passage number, incubation time, and the specific viability assay used.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Duration | Reference |
| Ailanthone | B16 | Melanoma | 1.83 | MTT | 24 h | [2] |
| A375 | Melanoma | 5.77 | MTT | 24 h | [2] | |
| SGC-7901 | Gastric Cancer | 5.47 | MTT | 24 h | [2] | |
| SGC-7901 | Gastric Cancer | 2.91 | MTT | 48 h | [2] | |
| Doxorubicin | HeLa | Cervical Cancer | ~0.1 - 1.0 | MTT | 48-72 h | [3] |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 | MTT | 48-72 h | [3] | |
| HeLa | Cervical Cancer | 1.00 | MTT | 48 h | [4] | |
| A549 | Lung Adenocarcinoma | 1.50 | MTT | 48 h | [4] | |
| HeLa | Cervical Cancer | 2.9 | MTT | 24 h | [5] | |
| A549 | Lung Adenocarcinoma | > 20 | MTT | 24 h | [5] | |
| Cisplatin | HeLa | Cervical Cancer | 22.4 | MTT | 24 h | [6] |
| HeLa | Cervical Cancer | 12.3 | MTT | 48 h | [6] | |
| A549 | Lung Adenocarcinoma | 23.4 | Clonogenic | 24 h | [7] |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and determine the IC50 of a compound.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ailanthone (or other test compounds)
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of Ailanthone (and comparator drugs) in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plates for an additional 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.[9]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Gently shake the plates for 10-15 minutes to ensure complete solubilization.[8][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
Ailanthone has been shown to exert its anti-tumor effects by modulating key signaling pathways, including the PI3K/Akt pathway.[2] This pathway is crucial in regulating cell growth, proliferation, and survival.[12][13]
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Ailanthone.
The experimental workflow for determining the IC50 value of a compound is a multi-step process that begins with cell culture and culminates in data analysis.
Caption: Experimental workflow for determining IC50 using the MTT assay.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. cusabio.com [cusabio.com]
Head-to-head comparison of Longipedunin A derivatives
An in-depth search for scientific information regarding "Longipedunin A" and its derivatives has yielded no specific results. This suggests that "this compound" may be a very recently discovered compound, a compound not yet described in publicly accessible scientific literature, a proprietary compound with limited data availability, or a potential misspelling of another chemical entity.
Without foundational data on this compound, including its chemical structure, biological source, and established biological activities, it is not possible to conduct a head-to-head comparison of its derivatives as requested in the prompt. Key information required for such a comparative guide includes:
-
Identification of this compound derivatives: The specific chemical structures of the derivatives that would be compared.
-
Quantitative Biological Data: Experimental data such as IC50 values (half-maximal inhibitory concentration), EC50 values (half-maximal effective concentration), tumor growth inhibition percentages, or other relevant pharmacological data that would form the basis of a comparison.
-
Experimental Protocols: Detailed methodologies of the experiments that generated the quantitative data, which are essential for assessing the validity and comparability of the results.
-
Signaling Pathways: Information on the mechanism of action and the cellular signaling pathways affected by this compound and its derivatives.
As no peer-reviewed articles, patents, or database entries for "this compound" could be located through the conducted searches, the core requirements for this project, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
Therefore, a comprehensive comparison guide for this compound derivatives cannot be generated at this time due to the absence of the necessary scientific information in the public domain. Should information on this compound become available, the requested guide can be produced.
A Guide to Evaluating the Specificity of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for the virus's life cycle, making it a prime target for antiretroviral therapy.[1][2][3] The development of potent and specific HIV-1 protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).[4] This guide provides a framework for evaluating the specificity of novel compounds, such as the hypothetical inhibitor Longipedunin A, against HIV-1 protease, using established drugs as benchmarks. We will delve into the experimental data, protocols, and mechanistic insights necessary for a thorough comparison.
Mechanism of HIV-1 Protease and Inhibition
HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][5] Its active site, formed at the dimer interface, contains a characteristic Asp-Thr-Gly triad.[1] The enzyme cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) at specific sites, a process essential for the maturation of infectious virions.[1][3] Protease inhibitors are designed to bind tightly to the active site, mimicking the transition state of the natural substrate and thereby preventing the cleavage of polyproteins.[1][6] This results in the production of immature, non-infectious viral particles.[7]
Comparative Efficacy of HIV-1 Protease Inhibitors
The specificity and potency of a protease inhibitor are quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. Below is a table summarizing the efficacy of several FDA-approved HIV-1 protease inhibitors against wild-type HIV-1.
| Inhibitor | IC50 (nM) | Ki (nM) | Key Features |
| Saquinavir | 3.0 - 50 | 0.12 | First-generation inhibitor.[6] |
| Ritonavir (B1064) | 10 - 68 | 0.04 - 1.5 | Often used as a pharmacokinetic booster for other PIs.[8][9] |
| Indinavir | 25 - 100 | 0.3 - 1.0 | Requires multiple daily doses.[10] |
| Nelfinavir | 20 - 80 | 2.0 - 5.0 | Effective against a range of HIV-1 isolates.[9] |
| Lopinavir (B192967) | 2.9 - 17 | 0.003 - 0.007 | Co-formulated with ritonavir to increase bioavailability.[7][8] |
| Atazanavir | 4 - 10 | 0.05 - 0.1 | Once-daily dosing and favorable lipid profile.[9] |
| Tipranavir | 30 - 70 | 0.1 - 0.5 | A non-peptidic PI effective against some resistant strains.[4] |
| Darunavir | 1 - 3 | 0.003 - 0.004 | High potency and a high genetic barrier to resistance.[4][11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, cell type, and viral strain used.
Experimental Protocols for Evaluating Inhibitor Specificity
A comprehensive evaluation of a novel HIV-1 protease inhibitor involves a combination of enzymatic assays and cell-based assays.
Enzymatic Assay: Determination of Ki
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified HIV-1 protease.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
A specific fluorogenic substrate peptide for HIV-1 protease
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microtiter plates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of HIV-1 protease to each well of the microtiter plate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Cell-Based Assay: Determination of IC50
This assay assesses the inhibitor's effectiveness in preventing HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines and Virus:
-
A susceptible T-cell line (e.g., MT-4, CEM-SS)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
-
Procedure:
-
Seed the T-cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for 3-5 days.
-
Measure the extent of viral replication. This can be done using various methods:
-
MTT assay: Measures cell viability, as HIV-1 infection leads to cell death.
-
p24 antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) assay: Measures the activity of the viral RT enzyme in the supernatant.
-
-
Plot the percentage of inhibition of viral replication against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the general workflow for evaluating a novel HIV-1 protease inhibitor.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. [PDF] HIV-1 protease: mechanism and drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease Inhibitors for Patients With HIV-1 Infection: A Comparative Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 protease inhibitors. A review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Longipedunin A: A Potent HIV-1 Protease Inhibitor Benchmarked Against Commercial Antivirals
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective antiretroviral therapies, the natural compound Longipedunin A has been identified as a potent inhibitor of HIV-1 protease. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of commercially available HIV-1 protease inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity
This compound demonstrates significant inhibitory activity against HIV-1 protease. The following table summarizes the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound alongside a selection of FDA-approved HIV-1 protease inhibitors. This quantitative data allows for a direct comparison of their relative potencies.
| Inhibitor | Type | IC50 | Ki |
| This compound | Natural Product | ~85.6 µM (50 µg/mL)[1] | Not Reported |
| Saquinavir | Peptidomimetic | Not Reported | 0.12 nM |
| Ritonavir | Peptidomimetic | Not Reported | 0.015 nM |
| Indinavir | Peptidomimetic | 80 nM (HIV-1), 340 nM (HIV-2)[2] | Not Reported |
| Nelfinavir | Non-peptidic | 9-60 nM[2] | 2.0 nM[2] |
| Amprenavir | Sulfonamide | 12 nM[2] | 135 pM[3] |
| Lopinavir | Peptidomimetic | 57 nM[4] | Not Reported |
| Atazanavir | Aza-peptidomimetic | 3.3 nM[4] | Not Reported |
| Tipranavir | Non-peptidic | Not Reported | 82 pM[3] |
| Darunavir | Non-peptidic | 3.5 nM[4] | 10 pM[3] |
Experimental Protocols
The determination of inhibitory activity of compounds against HIV-1 protease is crucial for drug discovery and development. A widely used method is the in vitro fluorometric assay, which provides a rapid and sensitive means of screening potential inhibitors.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.
Principle: This assay is based on the cleavage of a specific fluorogenic substrate by HIV-1 protease. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)
-
Test Compound (e.g., this compound) and Control Inhibitors
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and control inhibitors in DMSO. Create a series of dilutions of the compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or control inhibitor. Include wells with buffer and DMSO as controls. b. Add the diluted HIV-1 protease to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence microplate reader. The readings should be taken in kinetic mode.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of HIV-1 protease inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of HIV-1 protease inhibitors.
Caption: The role of HIV-1 protease in the viral replication cycle and the target of inhibitors.[5][6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV_cycle ~ ViralZone [viralzone.expasy.org]
- 6. Khan Academy [khanacademy.org]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Longipedunin A: A Guide for Laboratory Professionals
Effective management of laboratory waste is paramount for ensuring personnel safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Longipedunin A, a lignan (B3055560) with known biological activity, including inhibition of HIV-1 protease.[1] Adherence to these procedures is critical for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental exposure, refer to the first-aid measures outlined in the MSDS.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₂O₈ |
| Molecular Weight | 532.58 g/mol |
| CAS Number | 886441-72-1 |
| Biological Activity (IC₅₀) | 50 µg/mL (HIV-1 Protease)[1] |
Step-by-Step Disposal Procedure
Due to its biological activity and potential cytotoxicity, this compound and any materials contaminated with it must be treated as hazardous chemical waste. The recommended method of disposal is high-temperature incineration.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
All items that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and absorbent materials from spill cleanups, must be segregated as cytotoxic waste.
2. Containment:
-
Place all solid this compound waste into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
For liquid waste containing this compound, use a compatible, sealed, and shatter-resistant container. Ensure the container is appropriately labeled.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Ensure the contractor is certified for the transport and disposal of cytotoxic and hazardous chemical waste via high-temperature incineration.
-
Complete all necessary waste disposal manifests and documentation as required by local, state, and federal regulations.
Experimental Protocol Context: HIV-1 Protease Inhibition Assay
This compound has been identified as an inhibitor of HIV-1 protease.[1] While a specific, detailed experimental protocol for this compound was not found in the search results, a general procedure for assessing its inhibitory activity would likely follow these steps:
-
Preparation of Reagents: A solution of this compound would be prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), and serially diluted to various concentrations. Recombinant HIV-1 protease and a fluorogenic substrate would also be prepared in an appropriate buffer.
-
Assay Procedure: The assay would be performed in a multi-well plate format. The HIV-1 protease enzyme would be pre-incubated with the different concentrations of this compound.
-
Initiation of Reaction: The fluorogenic substrate would be added to each well to initiate the enzymatic reaction.
-
Data Acquisition: The fluorescence intensity would be measured over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: The inhibitory effect of this compound would be determined by comparing the reaction rates in the presence of the compound to the rate of an untreated control. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) would then be calculated.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Longipedunin A
This guide provides immediate safety, handling, and disposal protocols for Longipedunin A, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Source |
| Purity | >97% | BioCrick MSDS[1] |
| Recommended Storage Temperature (Long Term) | -20°C | BioCrick MSDS[1] |
| Recommended Storage Temperature (Short Term) | 2-8°C | BioCrick MSDS[1] |
| Flammability | Not flammable or combustible | BioCrick MSDS[1] |
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure and ensure safety when handling this compound. The following PPE is recommended.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary to avoid inhalation of dust, vapors, mist, or gas.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination.[1]
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Avoid formation of dust and aerosols.[1]
-
Do not breathe vapors, mist, or gas.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the compound away from sources of ignition.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage Conditions:
-
Store in a tightly closed container.[1]
-
Keep in a dry and well-ventilated area.[1]
-
For long-term storage, maintain a temperature of -20°C.[1]
-
For short-term storage, a temperature between 2-8°C is suitable.[1]
Accidental Release Measures
In the event of a spill or accidental release, follow these steps to contain and clean up the material:
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Prevent the product from entering drains.[1]
-
If it is safe to do so, prevent further leakage or spillage.[1]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal, avoiding the creation of dust.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Material: Collect this compound waste in a suitable, closed container.[1]
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent paper, as well as contaminated PPE, should be placed in a sealed container for disposal.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
